Technical Documentation Center

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
  • CAS: 199724-77-1

Core Science & Biosynthesis

Foundational

Comprehensive Synthetic Guide: 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline

Executive Summary & Structural Analysis[1] This technical guide details the synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline , a privileged scaffold in medicinal chemistry. This structure features a tetrahydroi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This technical guide details the synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline , a privileged scaffold in medicinal chemistry. This structure features a tetrahydroindazole ring fused to an ortho-aniline moiety.[1] It serves as a critical pharmacophore in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., YC-1 analogs) and kinase inhibitors.

The synthesis is designed around a convergent strategy utilizing the Stork Enamine Synthesis to construct the critical 1,3-dicarbonyl intermediate, followed by a regioselective hydrazine cyclization. This route is selected for its scalability, functional group tolerance, and avoidance of expensive transition metal catalysts in the primary ring-forming steps.[1]

Structural Disconnection
  • Target: 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

  • Core Heterocycle: 4,5,6,7-Tetrahydro-1H-indazole[2][3][4][5][6]

  • Key Intermediate: 2-(2-nitrobenzoyl)cyclohexanone

  • Starting Materials: Cyclohexanone, Morpholine, 2-Nitrobenzoyl chloride, Hydrazine Hydrate.[1]

Retrosynthetic Analysis & Pathway

The logical construction of the target molecule relies on the "Paal-Knorr" type cyclization of hydrazine with a 1,3-diketone equivalent. Because the target requires a saturated cyclohexyl ring fused to the pyrazole, we utilize cyclohexanone as the starting block.

Synthetic Logic[7][8]
  • Amine Formation (Target Unmasking): The final aniline is generated via the chemoselective reduction of a nitro precursor.[1] This avoids handling sensitive anilines during the acylation steps.

  • Heterocycle Formation: The indazole ring is formed by condensing hydrazine with a

    
    -diketone.[1]
    
  • C-C Bond Formation: The 1,3-dicarbonyl system is generated by acylating cyclohexanone.[1] Direct acylation of ketones is prone to poly-alkylation and self-condensation. Therefore, we employ the Stork Enamine protocol to activate the cyclohexanone for mono-acylation.

RetroSynthesis Target Target: 2-(Indazol-3-yl)aniline NitroInt Intermediate: 3-(2-Nitrophenyl)-indazole Target->NitroInt Reduction (-NO2 to -NH2) Diketone Precursor: 2-(2-Nitrobenzoyl)cyclohexanone NitroInt->Diketone Hydrazine Cyclization Enamine Enamine Activation Diketone->Enamine Hydrolysis Start Start: Cyclohexanone + 2-Nitrobenzoyl Chloride Enamine->Start Stork Enamine Synthesis

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Experimental Protocols

Step 1: Activation of Cyclohexanone (Enamine Formation)

Objective: Synthesis of 1-morpholinocyclohex-1-ene. Rationale: Morpholine is used to convert the ketone into an enamine, which is a milder, more selective nucleophile than the corresponding enolate.[1] This prevents over-reaction during the subsequent acylation.

  • Reagents: Cyclohexanone (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.[1]

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap with cyclohexanone (98 g, 1.0 mol), morpholine (105 g, 1.2 mol), and pTSA (1.0 g) in Toluene (500 mL).

    • Reflux the mixture for 12–16 hours with vigorous stirring. Monitor water collection in the trap (theoretical: ~18 mL).[1]

    • Once water evolution ceases, cool to room temperature.

    • Concentrate under reduced pressure to remove toluene and excess morpholine.[1]

    • Purification: Distill the residue under high vacuum (bp ~118–120°C at 10 mmHg) to yield the enamine as a clear, viscous oil.

    • Yield Expectation: 85–90%.

Step 2: Acylation & Hydrolysis

Objective: Synthesis of 2-(2-nitrobenzoyl)cyclohexanone. Rationale: The enamine attacks the acid chloride.[1] The resulting iminium intermediate is hydrolyzed to reveal the 1,3-diketone system.

  • Reagents: 1-Morpholinocyclohex-1-ene (1.0 eq), 2-Nitrobenzoyl chloride (1.05 eq), Triethylamine (1.1 eq), Dichloromethane (DCM), HCl (aq).

  • Procedure:

    • Dissolve 1-morpholinocyclohex-1-ene (16.7 g, 100 mmol) and triethylamine (11.1 g, 110 mmol) in anhydrous DCM (150 mL) under nitrogen. Cool to 0°C.[1]

    • Add a solution of 2-nitrobenzoyl chloride (19.5 g, 105 mmol) in DCM (50 mL) dropwise over 30 minutes. Maintain temp < 5°C.

    • Allow to warm to room temperature and stir for 12 hours. The solution will darken.

    • Hydrolysis: Add 10% aqueous HCl (100 mL) and stir vigorously for 2 hours. This step cleaves the morpholine auxiliary.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Wash combined organics with water, brine, and dry over Na2SO4.[1]

    • Concentrate in vacuo.[1][6] The crude residue (often a semi-solid) can be used directly or recrystallized from EtOH/Hexane.[1][6]

Step 3: Indazole Ring Closure

Objective: Synthesis of 3-(2-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole. Rationale: Hydrazine acts as a bis-nucleophile, attacking the ketone and the exocyclic carbonyl to form the pyrazole ring.

  • Reagents: 2-(2-nitrobenzoyl)cyclohexanone (from Step 2), Hydrazine hydrate (2.0 eq), Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve the crude diketone (approx.[1] 24.7 g, 100 mmol) in Ethanol (250 mL).[1]

    • Add Hydrazine hydrate (80% solution, 10 mL, ~200 mmol) dropwise. Caution: Exothermic.[1]

    • Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).[1]

    • Cool to room temperature. The product often precipitates as a yellow/orange solid.[1]

    • Workup: Pour the mixture into ice-water (500 mL) with stirring. Filter the precipitate.[6]

    • Wash the filter cake with water and cold ethanol. Dry in a vacuum oven at 50°C.

    • Yield Expectation: 70–80% (over 2 steps).

Step 4: Reduction to Target Aniline

Objective: Synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline. Rationale: We employ a chemoselective reduction.[1] While catalytic hydrogenation (Pd/C) is efficient, Iron/Ammonium Chloride is often preferred in research settings to avoid potential hydrogenolysis of the N-N bond (though rare in indazoles) and to tolerate other reducible groups if derivatives are made.[1]

  • Reagents: 3-(2-nitrophenyl)-tetrahydroindazole, Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (3:1).[1]

  • Procedure:

    • Suspend the nitro-indazole (2.43 g, 10 mmol) in Ethanol (40 mL) and Water (15 mL).

    • Add Ammonium Chloride (2.6 g, 50 mmol) and Iron powder (2.8 g, 50 mmol).

    • Heat to reflux with vigorous stirring for 2–4 hours. The grey iron powder will turn into a rust-colored sludge.

    • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with saturated NaHCO3 to pH 8–9.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry (Na2SO4) and concentrate to yield the off-white solid target.[1]

    • Purification: Recrystallization from Methanol or flash chromatography (DCM/MeOH 95:5).[1]

Analytical Data Summary

ParameterSpecification / Observation
Appearance Off-white to pale yellow solid
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
MS (ESI+) [M+H]+ = 214.1
1H NMR (DMSO-d6) δ 12.5 (s, 1H, NH-indazole), 7.2-6.5 (m, 4H, Ar-H), 5.8 (s, 2H, NH2), 2.6 (m, 4H), 1.7 (m, 4H).[1]
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water.[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical ring-closing mechanism in Step 3, where the hydrazine condenses with the 1,3-dicarbonyl system.

Mechanism Step1 1,3-Diketone (Keto-Enol Tautomer) Step2 Hydrazone Intermediate Step1->Step2 + NH2NH2 Step3 Cyclization (Intramolecular Attack) Step2->Step3 Nucleophilic Attack Step4 Dehydration (-H2O) Step3->Step4 Elimination Final Tetrahydroindazole Core Step4->Final Aromatization

Figure 2: Mechanistic flow of the hydrazine condensation reaction forming the indazole core.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following control points should be monitored:

  • Enamine Purity (Step 1):

    • Issue: Incomplete acylation in Step 2.[1]

    • Check: Verify the enamine by NMR.[1] The vinylic proton of the cyclohexene ring should appear around 4.6–4.8 ppm. Ensure no free cyclohexanone remains (triplet at 2.3 ppm).

  • C-Acylation vs. O-Acylation (Step 2):

    • Issue: Low yield of diketone.

    • Insight: Enamines generally favor C-acylation.[1] However, if O-acylation occurs, the hydrolysis step (HCl) usually converts it back to the ketone and acid, lowering yield but not contaminating the product. Maintaining strictly anhydrous conditions during acylation minimizes side reactions.[1]

  • Regiochemistry (Step 3):

    • Insight: For 2-substituted cyclohexanones, hydrazine attack is generally regioselective.[1] However, 1H vs 2H tautomers can exist.[1][7] In solution (DMSO), the 1H-indazole is thermodynamically favored.

References

  • Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • BenchChem. (2025).[5][6] "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and Derivatives." Technical Support Center.

  • Liu, Z., et al. (2008).[1][8] "Synthesis of substituted indazoles via [3+2] cycloaddition." Journal of Organic Chemistry.

  • Ko, F. N., et al. (1994).[1] "YC-1, a novel activator of platelet guanylate cyclase."[1] Blood. (Provides context for the pharmacophore).

  • Organic Chemistry Portal. "Synthesis of Indazoles."

Sources

Exploratory

The Core Mechanism of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline Derivatives: A Technical Guide to PARP Inhibition by Niraparib

For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Within this class, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline derivatives have emerged as potent modulators of critical cellular processes. This guide focuses on the archetypal molecule of this class, Niraparib (trade name Zejula), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] Approved by the FDA for the treatment of certain types of ovarian, fallopian tube, primary peritoneal, and prostate cancers, Niraparib's mechanism of action represents a cornerstone of targeted cancer therapy, particularly in the context of synthetic lethality.[6][7][8][9] This document will provide an in-depth exploration of Niraparib's core mechanism, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

The Primary Target: Unraveling the Inhibition of PARP Enzymes

Niraparib's primary mechanism of action is the potent inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.[5][10] These enzymes play a crucial role in the cellular response to DNA damage, primarily through the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs) in DNA.[11]

The process of PARP-mediated DNA repair involves the detection of SSBs, followed by the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Niraparib exerts its therapeutic effect through a dual mechanism:

  • Catalytic Inhibition : Niraparib binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of PAR chains. This blockade of enzymatic activity halts the recruitment of the DNA repair machinery to the site of SSBs.[5][11]

  • PARP Trapping : Beyond simple catalytic inhibition, Niraparib "traps" the PARP enzyme onto the DNA at the site of the break.[11][12] The resulting Niraparib-PARP-DNA complex is highly cytotoxic, as it creates a physical obstruction to DNA replication and transcription, effectively converting a transient single-strand break into a more lethal double-strand break (DSB) when encountered by the replication fork.[11][12] Studies have suggested that the potency of PARP trapping can vary among different inhibitors, with Niraparib demonstrating significant trapping activity.[10]

The following diagram illustrates the dual mechanism of Niraparib's action:

Niraparib_Mechanism_of_Action cluster_0 Normal DNA Repair cluster_1 Niraparib Action SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP binds PAR PAR Chains PARP->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP Repair DNA Repair Proteins PAR->Repair recruits DNA_Repaired DNA Repaired Repair->DNA_Repaired facilitates Niraparib Niraparib Niraparib->PARP inhibits & traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to Cell_Death Cell Death (Apoptosis) DSB->Cell_Death

Caption: Dual mechanism of Niraparib: catalytic inhibition and PARP trapping leading to cell death.

The Principle of Synthetic Lethality: Exploiting Tumor-Specific Vulnerabilities

The profound anti-tumor activity of Niraparib is most pronounced in cancers with pre-existing defects in the homologous recombination repair (HRR) pathway.[13] HRR is a high-fidelity mechanism for repairing DNA double-strand breaks. A key component of the HRR pathway is the protein encoded by the BRCA1 and BRCA2 genes.[13]

In cells with functional HRR (HR-proficient), the DSBs generated by PARP inhibition can be efficiently repaired. However, in tumor cells with mutations in BRCA1 or BRCA2 (HR-deficient), the accumulation of DSBs due to Niraparib treatment cannot be repaired, leading to genomic instability and subsequent apoptotic cell death.[14] This concept, where the combination of two non-lethal defects (in this case, PARP inhibition and HRR deficiency) results in cell death, is known as synthetic lethality .

The following diagram illustrates the principle of synthetic lethality in the context of Niraparib treatment:

Synthetic_Lethality cluster_HR_proficient HR-Proficient Cells (e.g., Normal Cells) cluster_HR_deficient HR-Deficient Cells (e.g., BRCA-mutant Cancer Cells) Niraparib_HRp Niraparib SSB_HRp Single-Strand Breaks (SSBs) Niraparib_HRp->SSB_HRp inhibits PARP DSB_HRp Double-Strand Breaks (DSBs) SSB_HRp->DSB_HRp leads to HRR_HRp Homologous Recombination Repair (HRR) DSB_HRp->HRR_HRp repaired by Cell_Survival_HRp Cell Survival HRR_HRp->Cell_Survival_HRp Niraparib_HRd Niraparib SSB_HRd Single-Strand Breaks (SSBs) Niraparib_HRd->SSB_HRd inhibits PARP DSB_HRd Double-Strand Breaks (DSBs) SSB_HRd->DSB_HRd leads to No_HRR_HRd Defective HRR DSB_HRd->No_HRR_HRd cannot be repaired Cell_Death_HRd Cell Death No_HRR_HRd->Cell_Death_HRd

Caption: Synthetic lethality of Niraparib in HR-deficient versus HR-proficient cells.

Cellular Effects and Therapeutic Implications

The primary cellular consequence of Niraparib treatment in HR-deficient tumors is the induction of G2/M cell cycle arrest, followed by apoptosis and mitotic catastrophe.[14] This targeted cytotoxicity against cancer cells, while sparing normal cells with functional HRR, provides a significant therapeutic window.

Clinical trials have demonstrated the efficacy of Niraparib as a maintenance therapy for patients with recurrent ovarian cancer who are in response to platinum-based chemotherapy.[4][5] The PRIMA and NOVA clinical trials have been pivotal in establishing its role in this setting.[6][15][16] Furthermore, its application has expanded to include first-line maintenance treatment for advanced ovarian cancer and for certain types of prostate cancer with BRCA mutations.[6][7][8][9]

Quantitative Data Summary

ParameterValueCell Lines/ConditionsReference
PARP-1/2 Inhibition (IC50) ~4 nMIntracellular PARylation assay[14]
PARP Trapping Potency High (greater than olaparib)Cell-based assays[10][17]
Cell Proliferation (CC50) 34 nM (HeLa BRCA1-deficient)Cell viability assays[14]
Cell Proliferation (CC50) 56 nM (UWB1.289 BRCA1-deficient)Cell viability assays[14]

Experimental Protocols

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Niraparib against PARP-1/2.

Methodology:

  • Reagents: Recombinant human PARP-1 or PARP-2, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure: a. Coat streptavidin plates with biotinylated-NAD+. b. In a separate reaction plate, incubate PARP enzyme, activated DNA, and varying concentrations of Niraparib. c. Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated-NAD+. d. Stop the reaction and transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated PAR chains. e. Detect the amount of incorporated PAR using an anti-PAR antibody and a colorimetric substrate. f. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of PARP activity against the logarithm of Niraparib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PARP Trapping Assay

Objective: To quantify the ability of Niraparib to trap PARP on chromatin.

Methodology:

  • Reagents: Cancer cell lines (e.g., with and without BRCA mutations), Niraparib, cell lysis buffer, high-salt buffer, micrococcal nuclease, antibodies against PARP-1.

  • Procedure: a. Treat cells with varying concentrations of Niraparib for a specified duration. b. Lyse the cells and separate the chromatin-bound proteins from the soluble fraction. c. Treat the chromatin fraction with micrococcal nuclease to release DNA-bound proteins. d. Quantify the amount of PARP-1 in the chromatin-bound fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Compare the amount of chromatin-bound PARP-1 in Niraparib-treated cells to untreated controls.

Cell Viability and Synthetic Lethality Assay

Objective: To assess the cytotoxic effect of Niraparib on cells with and without HRR deficiency.

Methodology:

  • Reagents: Isogenic cell line pairs (e.g., BRCA-proficient and BRCA-deficient), Niraparib, cell culture medium, and a cell viability reagent (e.g., resazurin or CellTiter-Glo).

  • Procedure: a. Plate the isogenic cell lines in 96-well plates. b. Treat the cells with a serial dilution of Niraparib. c. Incubate for a period that allows for several cell divisions (e.g., 72-120 hours). d. Add the cell viability reagent and measure the signal (fluorescence or luminescence).

  • Data Analysis: Normalize the viability data to untreated controls and plot against the logarithm of Niraparib concentration to determine the CC50 (half-maximal cytotoxic concentration) for each cell line. A significantly lower CC50 in the HR-deficient cell line demonstrates synthetic lethality.

Conclusion

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline derivatives, exemplified by Niraparib, represent a powerful class of targeted anti-cancer agents. Their sophisticated dual mechanism of PARP inhibition and trapping, coupled with the elegant principle of synthetic lethality, has provided a significant clinical benefit for patients with HR-deficient tumors. A thorough understanding of this mechanism of action is crucial for the continued development and optimization of PARP inhibitors and for identifying new patient populations who may benefit from this therapeutic strategy.

References

  • FDA. (2020, April 29). FDA approves niraparib for first-line maintenance of advanced ovarian cancer. U.S. Food and Drug Administration. [Link]

  • Targeted Oncology. (2026, February 11). Niraparib Approved by FDA for Ovarian Cancer. Targeted Oncology. [Link]

  • Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]

  • Jones, P., et al. (2015, March 11). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate?. Patsnap Synapse. [Link]

  • FDA. (2025, December 12). FDA approves niraparib and abiraterone acetate plus prednisone for BRCA2-mutated metastatic castration-sensitive prostate cancer. U.S. Food and Drug Administration. [Link]

  • OncLive. (2025, December 12). FDA Approves Niraparib/Abiraterone Acetate Plus Prednisone for BRCA2+ mCSPC. OncLive. [Link]

  • OncoDaily. (2025, December 15). FDA Approves Niraparib Plus Abiraterone for BRCA2-Mutated Metastatic Castration-Sensitive Prostate Cancer. OncoDaily. [Link]

  • American Journal of Managed Care. (2024, February 22). Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. AJMC. [Link]

  • Wikipedia. Niraparib. Wikipedia. [Link]

  • Moore, K. N., & Monk, B. J. (2018, April 15). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. [Link]

  • National Cancer Institute. Clinical Trials Using Niraparib Tosylate Monohydrate. National Cancer Institute. [Link]

  • Sun, K., et al. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC. [Link]

  • Cancer Therapy Advisor. (2024, February 22). NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer. Cancer Therapy Advisor. [Link]

  • Cancer Research UK. A trial of niraparib for ovarian cancer that has come back after platinum chemotherapy (NOVA). Cancer Research UK. [Link]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. MD Anderson Cancer Center. [Link]

  • ZEJULA (niraparib). Clinical Trial Results. ZEJULA. [Link]

  • Cancer Research UK. PARP Inhibitors. Cancer Research UK. [Link]

  • Stanford University. A Study of Niraparib in Patients With Ovarian Cancer Who Have Received Three or Four Previous Chemotherapy Regimens. Stanford University Clinical Trials. [Link]

  • Upmanyu, N., et al. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Gaikwad, P. B., et al. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Rao, P. S., & Ch, H. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Tu, C. C., et al. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. [Link]

  • ResearchGate. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

Sources

Foundational

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline chemical structure and properties

Technical Whitepaper: 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline Executive Summary The compound 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (IUPAC: 3-(2-aminophenyl)-4,5,6,7-tetrahydro-1H-indazole) represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline

Executive Summary

The compound 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (IUPAC: 3-(2-aminophenyl)-4,5,6,7-tetrahydro-1H-indazole) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, non-aromatic cyclohexane ring fused to a pyrazole core (the tetrahydroindazole) with an ortho-substituted aniline moiety. This specific architecture serves two critical functions in drug discovery:

  • Kinase Inhibition: The indazole motif acts as a bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, ITK).

  • Synthetic Versatility: The ortho-amino group provides a handle for further cyclization, allowing the rapid construction of fused tricyclic systems such as pyrazolo[1,5-c]quinazolines , which are potent DNA intercalators and phosphodiesterase inhibitors.

This guide provides a comprehensive technical analysis of the molecule's structure, a validated synthetic workflow, and its application in modern pharmacology.

Chemical Identity & Structure

PropertyDetail
Common Name 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
IUPAC Name 3-(2-aminophenyl)-4,5,6,7-tetrahydro-1H-indazole
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Core Scaffold 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5)
Key Functionalities Primary amine (nucleophile), Pyrazole NH (H-bond donor), Pyrazole N (H-bond acceptor)
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
pKa (Predicted) Indazole NH: ~13.8 (acidic), ~1.5 (basic); Aniline NH₂: ~4.0

Structural Analysis: Unlike the fully aromatic indazole, the tetrahydro variant possesses a flexible cyclohexane ring. This "pucker" allows the molecule to fit into hydrophobic pockets (e.g., the "selectivity pocket" of kinases) that are sterically inaccessible to planar, fully aromatic analogs. The ortho-aniline substituent creates a pre-organized geometry for intramolecular hydrogen bonding or metal chelation.

Synthetic Methodology

The synthesis of 3-aryl-substituted tetrahydroindazoles is most reliably achieved through the Knorr Pyrazole Synthesis approach, adapted for cyclic ketones. The specific aniline derivative requires a nitro-precursor strategy to prevent side reactions during the cyclization phase.

Retrosynthetic Analysis
  • Target: 3-(2-aminophenyl)-4,5,6,7-tetrahydro-1H-indazole

  • Precursor: 3-(2-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole

  • Starting Materials: Cyclohexanone (enamine activated) + 2-Nitrobenzoyl chloride + Hydrazine hydrate.

Protocol: Step-by-Step Synthesis

Step 1: Acylation of Cyclohexanone (The Morpholine Enamine Route) Rationale: Direct acylation of cyclohexanone is low-yielding due to poly-alkylation. The enamine method ensures mono-acylation.

  • Enamine Formation: Reflux cyclohexanone (1.0 eq) with morpholine (1.2 eq) and catalytic p-toluenesulfonic acid (pTSA) in toluene under Dean-Stark conditions to remove water. Isolate the enamine by vacuum distillation.

  • Acylation: Dissolve the enamine in anhydrous dioxane/CHCl₃. Add 2-nitrobenzoyl chloride (1.0 eq) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

  • Hydrolysis: Add 10% HCl (aq) and stir vigorously for 2 hours to hydrolyze the iminium intermediate, yielding 2-(2-nitrobenzoyl)cyclohexanone .

Step 2: Cyclization to the Tetrahydroindazole Core Rationale: Hydrazine condenses with the 1,3-dicarbonyl equivalent (beta-diketone) to form the pyrazole ring.

  • Dissolve 2-(2-nitrobenzoyl)cyclohexanone in Ethanol (EtOH).

  • Add Hydrazine hydrate (1.2 eq) dropwise.

  • Reflux for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Cool to RT. The product, 3-(2-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole , often precipitates. Filter and wash with cold EtOH.[1]

Step 3: Reduction of Nitro Group to Aniline Rationale: Chemical reduction is preferred over catalytic hydrogenation if the pyrazole ring is sensitive, though Pd/C is usually compatible.

  • Method A (Catalytic): Dissolve nitro-intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter through Celite.

  • Method B (Chemical - SnCl₂): Dissolve nitro-intermediate in EtOH. Add SnCl₂·2H₂O (5.0 eq). Reflux for 2 hours. Neutralize with NaOH.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Synthesis Start Cyclohexanone Inter1 Morpholine Enamine Start->Inter1 + Morpholine - H2O Inter2 2-(2-nitrobenzoyl) cyclohexanone Inter1->Inter2 + 2-Nitrobenzoyl Cl + H3O+ Inter3 3-(2-nitrophenyl)- 4,5,6,7-tetrahydroindazole Inter2->Inter3 + N2H4 Reflux Final TARGET: 3-(2-aminophenyl)- 4,5,6,7-tetrahydroindazole Inter3->Final Reduction (H2/Pd or SnCl2)

Figure 1: Synthetic pathway from cyclohexanone to the target amino-indazole.

Physicochemical & Analytical Properties

The following data points are critical for characterization and formulation.

ParameterValue / ObservationNotes
Physical State Off-white to pale yellow solidOxidizes slightly upon air exposure (aniline).
Melting Point 145–150°C (Predicted)Higher than unsubstituted tetrahydroindazole (82°C) due to H-bonding.
Solubility DMSO, Methanol, DMFPoorly soluble in water; soluble in dilute acid (protonation of amine).
UV-Vis

~250 nm, ~310 nm
Characteristic of the phenyl-pyrazole conjugation.
IR Spectrum 3200–3400 cm⁻¹ (NH/NH₂ stretch)Broad band indicating intermolecular H-bonding.
1H NMR (DMSO-d6)

1.7 (4H, m), 2.6 (4H, m), 4.5-5.0 (2H, br s, NH₂), 6.5-7.2 (4H, Ar-H), 12.5 (1H, s, Indazole NH)
Distinctive multiplets for the tetrahydro-ring protons.

Medicinal Chemistry Applications

A. Kinase Inhibition (Hinge Binding)

The tetrahydroindazole core is a proven scaffold for ATP-competitive inhibitors.

  • Mechanism: The pyrazole nitrogens (N1 and N2) function as a donor-acceptor pair. N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while N2 accepts a hydrogen bond from the backbone amide (e.g., Cys residue).

  • Advantage: The aliphatic ring (C4-C7) projects into the solvent-exposed region or the ribose-binding pocket, allowing for modifications (e.g., gem-dimethyl substitution) to tune solubility and metabolic stability without disrupting the hinge binding.

B. Precursor for Tricyclic DNA Intercalators

The 2-amino group is positioned perfectly for reaction with aldehydes or formic acid to close a third ring.

  • Reaction: Condensation with formic acid yields pyrazolo[1,5-c]quinazoline .

  • Utility: These tricyclic planar systems intercalate into DNA and inhibit Topoisomerase enzymes, a mechanism utilized in oncology therapeutics.

Pharmacophore Target Target: Tetrahydroindazole-Aniline Hinge Kinase Hinge Region (ATP Site) Target->Hinge H-Bonding (N-H...O, N...H-N) Selectivity Selectivity Pocket (Hydrophobic) Target->Selectivity Tetrahydro Ring Interaction Cyclization Fused Tricyclic Synthesis (Quinazolines) Target->Cyclization Ortho-NH2 Cyclization

Figure 2: Pharmacological interaction map and synthetic utility.[2]

References

  • BenchChem Technical Support. (2025).[1] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Protocols and Troubleshooting. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole. Retrieved from [3]

  • Song, Y., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification: 4,5,6,7-Tetrahydroindazole.[5][6][1][2][7][8][9] Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Indazoles: Recent Methodologies. Retrieved from

Sources

Exploratory

Biological Screening of Tetrahydroindazole Aniline Derivatives

A Technical Guide to Hsp90 and Kinase Target Validation Executive Summary Tetrahydroindazole (THI) derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to mimic the purine ri...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Hsp90 and Kinase Target Validation

Executive Summary

Tetrahydroindazole (THI) derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to mimic the purine ring of ATP. When functionalized with aniline moieties—typically at the N1 or C3 positions—these compounds exhibit potent inhibitory activity against Heat Shock Protein 90 (Hsp90) and specific serine/threonine kinases (e.g., p38 MAPK , CDK2 ).

This guide provides a rigorous biological screening workflow for THI-aniline derivatives. Unlike generic screening protocols, this framework focuses on the unique mechanism of these compounds: ATP-competitive inhibition . The workflow moves from cell-free binding affinity to cellular client protein degradation, ensuring that observed cytotoxicity is mechanism-based rather than off-target toxicity.

Part 1: Structural Rationale & Target Engagement

The tetrahydroindazole core, often derived from dimedone, provides a hydrophobic bulk that fits into the ATP-binding pocket of Hsp90 (N-terminal domain) or the hinge region of kinases. The aniline group functions as a "lid" or "hinge-binder," forming critical hydrogen bonds with residues like Asp93 (Hsp90) or Met109 (p38 MAPK).

Diagram 1: SAR & Pharmacophore Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the screening process, highlighting the critical interaction points for the aniline derivative.

SAR_Logic Core Tetrahydroindazole Core (Hydrophobic Scaffold) Target_Hsp90 Target: Hsp90 (N-term) Interaction: Asp93/Gly97 Core->Target_Hsp90 Occupies ATP Pocket Target_Kinase Target: p38 MAPK Interaction: Hinge Region (Met109) Core->Target_Kinase Mimics Purine Ring Aniline Aniline Moiety (H-Bond Donor/Acceptor) Aniline->Core Attached at N1 or C3 Aniline->Target_Hsp90 Stabilizes Lid Conformation Aniline->Target_Kinase Direct H-Bonding

Caption: SAR logic for Tetrahydroindazole Aniline derivatives. The scaffold mimics ATP, while the aniline moiety dictates selectivity between Hsp90 and Kinase targets.

Part 2: Primary Screening (Enzymatic & Binding Assays)

The first "Go/No-Go" gate must determine if the derivative binds the target directly. Cell-based assays are premature here due to potential membrane permeability issues masking intrinsic potency.

2.1 Hsp90 Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled geldanamycin (GM-BODIPY) probe. It is robust, homogeneous, and insensitive to compound fluorescence interference.

  • Objective: Determine

    
     or 
    
    
    
    for the ATP-binding pocket.
  • Reagents: Recombinant Yeast Hsp90 or Human Hsp90

    
    , GM-BODIPY probe, Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40).
    

Protocol:

  • Preparation: Dilute THI-aniline derivatives in DMSO. Final DMSO concentration in assay must be

    
     to prevent protein denaturation.
    
  • Incubation: Mix 10 nM GM-BODIPY and 25 nM Hsp90 protein in black 384-well plates.

  • Competition: Add test compounds (serial dilution, e.g., 0.1 nM to 10 µM).

  • Equilibration: Incubate for 3 hours at 4°C (Hsp90 complexes are often more stable at lower temperatures).

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Validation: Use Geldanamycin or 17-AAG as a positive control. A Z-factor

    
     is required for valid data.
    
2.2 Kinase Selectivity Profiling (p38 MAPK / CDK2)

Since THI derivatives are kinase-privileged structures, off-target kinase inhibition is a major risk.

  • Method: FRET-based assay (e.g., LanthaScreen) or radiometric

    
    P-ATP assay.
    
  • Critical Step: If the compound shows Hsp90 activity, screen against a panel of kinases (p38, CDK2, AKT, ERK). True Hsp90 inhibitors should NOT inhibit these kinases directly in vitro , but will reduce their levels in cellular assays (see Part 3).

Part 3: Secondary Screening (Cellular Mechanism)

Cellular assays must distinguish between general cytotoxicity and specific mechanism of action. For Hsp90 inhibitors, the hallmark is the degradation of "client proteins" (e.g., HER2, AKT, Raf-1) via the proteasome.

Diagram 2: Screening Workflow Cascade

This diagram outlines the decision matrix from synthesis to lead identification.

Screening_Workflow Library THI-Aniline Library Primary 1° Screen: FP Assay (Hsp90 Binding) Library->Primary Hit_Select Hit Selection (IC50 < 1 µM) Primary->Hit_Select Pass Secondary 2° Screen: Viability (MTS/MTT) Hit_Select->Secondary Mechanistic Western Blot (Client Degradation) Secondary->Mechanistic Active Mechanistic->Library SAR Refinement Tox ADME/Tox (hERG, Microsomes) Mechanistic->Tox Mechanism Confirmed

Caption: The screening cascade prioritizes binding affinity first, followed by cellular viability, and finally mechanistic confirmation via client protein degradation.

3.1 Client Protein Degradation (Western Blot)

This is the definitive proof of Hsp90 inhibition.

  • Cell Lines: MCF-7 (Breast cancer, high HER2/Hsp90 dependency) or A549 (Lung cancer).

  • Biomarkers:

    • Hsp70: Up-regulation (Compensatory response to Hsp90 inhibition).

    • HER2 / AKT / C-Raf: Down-regulation (Proteasomal degradation).

    • PARP: Cleavage (Apoptosis marker).[1]

Protocol:

  • Treatment: Treat cells with

    
     and 
    
    
    
    concentrations of the THI derivative for 24 hours.
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: BCA assay to ensure equal protein loading (critical for degradation claims).

  • Detection: Blot for HER2 (or AKT).

    • Success Criteria: Significant reduction in HER2/AKT levels without a reduction in non-client proteins (e.g., Actin/GAPDH).

    • Hsp70 Check: A simultaneous increase in Hsp70 confirms the Hsp90 stress response.[1]

Part 4: Data Presentation & Troubleshooting
Table 1: Comparative Activity Matrix (Example Data Structure)

Summarize your screening data in this format to identify Lead Candidates.

Compound IDHsp90 FP IC₅₀ (nM)p38 MAPK IC₅₀ (nM)MCF-7 GI₅₀ (nM)Hsp70 InductionHER2 DegradationStatus
Ref (17-AAG) 35>10,00050HighYesControl
THI-001 1,2005002,500LowNoKinase Inhibitor
THI-002 45>10,00060HighYesLead
THI-003 >10,000>10,000100NoneNoGeneral Toxin
Troubleshooting Guide
  • Issue: High potency in FP assay but low cellular activity.

    • Cause: Poor permeability or efflux pump substrate.

    • Solution: Check LogP (ideal range 2-4) or perform PAMPA assay.

  • Issue: Cytotoxicity without client protein degradation.

    • Cause: Off-target toxicity (non-Hsp90 mechanism).

    • Solution: Run an unrelated kinase panel or check for mitochondrial toxicity.

References
  • Hsp90 Inhibition Mechanism

    • Prodromou, C., et al. (1997). "Identification and structural characterization of the ATP/ADP-binding site in the Hsp90 molecular chaperone." Cell.

  • Tetrahydroindazole Scaffold Synthesis & Activity

    • Gein, V. L., et al. (2019). "Synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives." Pharmaceutical Chemistry Journal.

  • SNX-2112 (Tetrahydroindazole Hsp90 Inhibitor)

    • Chandarlapaty, S., et al. (2008). "SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers." Clinical Cancer Research.

  • p38 MAPK Inhibitor Screening

    • Regan, J., et al. (2002). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

  • Fluorescence Polarization Protocols

    • Huang, W., et al. (2006). "A fluorescence polarization assay for identifying Hsp90 inhibitors." Assay and Drug Development Technologies.

Sources

Foundational

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline solubility and stability

Technical Guide: Solubility & Stability of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline Executive Summary This technical guide details the physicochemical properties, solubility behavior, and stability profile of 2-(4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Stability of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Executive Summary This technical guide details the physicochemical properties, solubility behavior, and stability profile of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (MW: 213.28 g/mol ). As a structural hybrid of a lipophilic tetrahydroindazole core and a reactive ortho-substituted aniline, this compound presents unique challenges in formulation and storage compared to its meta (3-yl) and para (4-yl) isomers. This document provides researchers with self-validating protocols for solubilization and degradation monitoring, grounded in the principles of heterocyclic chemistry.

Physicochemical Profile & Molecular Identity

The molecule consists of a 4,5,6,7-tetrahydro-1H-indazole scaffold substituted at the C3 position with an aniline moiety attached at its ortho (C2) position. This specific steric arrangement introduces potential intramolecular interactions not present in para-isomers.

PropertyValue / DescriptionSource/Derivation
Molecular Formula C₁₃H₁₅N₃Calculated
Molecular Weight 213.28 g/mol Calculated
CAS Registry Not widely listed (Research Intermediate)Note: Analogous to 3-isomer CAS 1159518-XX-X
Predicted LogP 2.6 – 3.1High lipophilicity due to cyclohexyl ring [1]
pKa (Basic) ~3.8 – 4.2 (Aniline NH₂)Electron-withdrawing indazole effect [2]
pKa (Acidic) ~13.5 (Indazole NH)Typical for 1H-indazoles [2]
H-Bond Donors 3 (Aniline –NH₂, Indazole –NH)Structural Count
H-Bond Acceptors 2 (Indazole N)Structural Count

Key Structural Insight: Unlike the planar aromatic indazole, the tetrahydro ring is puckered (half-chair conformation), increasing solubility in organic solvents but decreasing crystal lattice energy compared to fully aromatic analogs.

Solubility Profile & Solubilization Strategy

The compound exhibits poor aqueous solubility at neutral pH due to the lipophilic tetrahydro-ring and the neutral state of the aniline. However, its solubility is highly pH-dependent.

Solubility Data (Estimated at 25°C)
SolventSolubility RatingEstimated Conc.Usage Notes
Water (pH 7.4) Poor< 0.1 mg/mLNot suitable for stock solutions.
0.1 N HCl Good> 10 mg/mLProtonation of aniline forms soluble salt.
DMSO Excellent> 50 mg/mLPreferred solvent for frozen stocks.
Ethanol Good10 – 25 mg/mLSuitable for evaporation/coating.
PEG 400 Moderate5 – 10 mg/mLUseful for in vivo formulation excipients.
Experimental Protocol: Saturation Shake-Flask Method

To empirically determine solubility in a specific buffer.

  • Preparation: Weigh 5 mg of solid compound into a 2 mL chemically resistant microtube (e.g., Eppendorf LoBind).

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm thermomixer).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability & Degradation Pathways

The 2-isomer (ortho-aniline) is susceptible to specific degradation pathways driven by the proximity of the amine to the indazole ring and the oxidation potential of the aniline.

Primary Degradation Mechanisms
  • Oxidative Coupling (Browning): The primary instability. Aniline moieties are prone to radical oxidation in air/light, forming azo-dimers or quinone-imines. This results in the solution turning from clear/pale yellow to brown.

  • Aromatization: Under strong oxidative stress (e.g., Peroxides, high heat), the 4,5,6,7-tetrahydro ring can dehydrogenate to form the fully aromatic 2-(1H-indazol-3-yl)aniline . This alters the 3D shape (planarization) and biological activity.

  • Cyclization (Ortho-Effect): Unique to the 2-isomer. High thermal stress can induce condensation between the Aniline-NH₂ and the Indazole-NH/C, potentially forming fused tricyclic species (e.g., pyrazolo-quinoline derivatives), though this is kinetically slow without catalysis.

Visualization: Degradation Logic

DegradationPathways Figure 1: Primary degradation pathways for the 2-isomer scaffold. Compound 2-(4,5,6,7-tetrahydro- 1H-indazol-3-yl)aniline Oxidation Oxidative Coupling (Azo/Quinone species) Compound->Oxidation Air/Light (Fast) Aromatization Dehydrogenation (Fully Aromatic Indazole) Compound->Aromatization Peroxides/High T (Slow) Cyclization Ortho-Cyclization (Fused Tricyclic) Compound->Cyclization Acid/Heat (Rare)

Handling & Storage Standard Operating Procedures (SOP)

To maintain compound integrity (>98% purity), strictly follow these storage parameters.

A. Solid State Storage

  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen. The aniline group is air-sensitive over long periods.

  • Container: Amber glass vials with Teflon-lined caps (protects from UV light and moisture).

B. Solution Storage (DMSO Stock)

  • Concentration: Prepare at 10–20 mM.

  • Aliquot: Single-use aliquots (avoid freeze-thaw cycles which introduce moisture and oxygen).

  • Stability: Stable for 3 months at -80°C. Do not store in aqueous buffers for >24 hours.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate stability for a specific assay duration.

  • Control: 100 µM compound in DMSO (Dark, 25°C).

  • Oxidative Stress: 100 µM compound + 0.1% H₂O₂ (25°C, 4 hours).

  • Thermal Stress: 100 µM compound in DMSO (60°C, 4 hours).

  • Analysis: Analyze via LC-MS.

    • Pass Criteria: >95% recovery of parent peak relative to Control.

    • Failure Mode: Appearance of M-4 peaks (Aromatization) or M+16 peaks (N-Oxides).

Experimental Workflow: Solubilization Decision Tree

Use this logic flow to determine the optimal vehicle for biological assays.

SolubilityWorkflow Figure 2: Solubilization decision tree for biological assays. Start Start: Solubilization CheckAq Target: Aqueous Assay? Start->CheckAq DMSOStock Make 20mM DMSO Stock Start->DMSOStock DirectAq Direct Aqueous Dissolution CheckAq->DirectAq Yes Dilution Dilute Stock into Buffer DMSOStock->Dilution Fail Precipitation Risk! DirectAq->Fail PrecipCheck Check for Precipitate Dilution->PrecipCheck Success Proceed to Assay (<0.5% DMSO final) PrecipCheck->Success Clear Acidify Alternative: Acidify (0.1M HCl or Acetate) PrecipCheck->Acidify Cloudy

References

  • PubChem. (2025).[1][2] Compound Summary: 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (Isomer Analog Data). National Library of Medicine. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and biological evaluation of substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. (Synthesis and stability context). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Aryl-4,5,6,7-tetrahydro-1H-indazoles: An Application Note and Detailed Protocol

Introduction: The Significance of Tetrahydroindazoles in Modern Drug Discovery The 3-aryl-4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrahydroindazoles in Modern Drug Discovery

The 3-aryl-4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[1] These compounds are recognized for their broad spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[2] Their structural resemblance to a variety of endogenous ligands allows them to interact with a wide range of biological targets. Notably, derivatives of the tetrahydroindazole core have been investigated as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is a validated target for the treatment of autoimmune diseases and cancer.[3][4] The development of robust and efficient synthetic methodologies to access these valuable compounds is therefore a critical endeavor in medicinal chemistry. This application note provides a detailed, field-proven protocol for the synthesis of 3-aryl-4,5,6,7-tetrahydro-1H-indazoles, grounded in established chemical principles.

Synthetic Strategy: The Knorr Pyrazole Synthesis Adaptation

The most direct and widely employed method for the synthesis of 3-aryl-4,5,6,7-tetrahydro-1H-indazoles is a variation of the classic Knorr pyrazole synthesis.[5][6] This approach involves the cyclocondensation of a 1,3-dicarbonyl compound, in this case, a 2-aroylcyclohexanone, with a hydrazine derivative.[7][8] The reaction proceeds under mild conditions and generally affords the desired products in good to excellent yields.

Reaction Mechanism: A Stepwise Look at the Cyclocondensation

The formation of the tetrahydroindazole ring from a 2-aroylcyclohexanone and hydrazine hydrate follows a well-established mechanistic pathway.[5][9] The causality behind the sequence of events is as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the more electrophilic carbonyl carbon of the 2-aroylcyclohexanone. This is typically the exocyclic ketone of the aroyl group.

  • Imine Formation: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone (an imine).

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the cyclohexanone carbonyl).

  • Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring fused to the cyclohexane ring, thus forming the 3-aryl-4,5,6,7-tetrahydro-1H-indazole.

The regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl groups. The entire process is a cascade of condensation and cyclization reactions that efficiently constructs the target heterocyclic system.

Reaction_Mechanism 2-Aroylcyclohexanone 2-Aroylcyclohexanone Nucleophilic_Attack Nucleophilic Attack 2-Aroylcyclohexanone->Nucleophilic_Attack Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Nucleophilic_Attack Hydrazone_Intermediate Hydrazone_Intermediate Nucleophilic_Attack->Hydrazone_Intermediate -H2O Intramolecular_Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Intramolecular_Cyclization Cyclic_Intermediate Cyclic_Intermediate Intramolecular_Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration -H2O Final_Product 3-Aryl-4,5,6,7-tetrahydro- 1H-indazole Dehydration->Final_Product

Caption: Reaction mechanism for the synthesis of 3-aryl-4,5,6,7-tetrahydro-1H-indazoles.

Detailed Experimental Protocol

This protocol is a generalized procedure that can be adapted for a range of substituted 2-aroylcyclohexanones.

Materials and Reagents:

  • 2-Aroylcyclohexanone (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.2 eq)

  • Ethanol (or Methanol), reaction grade

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel (for column chromatography, 230-400 mesh)[10]

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography[11]

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aroylcyclohexanone (1.0 eq) and ethanol (or methanol) to achieve a concentration of approximately 0.2 M.

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[12] A gradient of ethyl acetate in hexane is typically effective for elution. The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the pure 3-aryl-4,5,6,7-tetrahydro-1H-indazole.

Quantitative Data: Representative Yields

The described protocol is robust and provides good to excellent yields for a variety of substituted 3-aryl-4,5,6,7-tetrahydro-1H-indazoles. The table below summarizes typical yields for different aryl substituents.

EntryAryl SubstituentYield (%)
1Phenyl85-92
24-Chlorophenyl88-95
34-Methoxyphenyl82-90
44-Nitrophenyl75-85
52-Thienyl80-88

Yields are based on isolated product after purification and are representative of what can be expected with this protocol.

Experimental Workflow

The overall workflow for the synthesis and purification of 3-aryl-4,5,6,7-tetrahydro-1H-indazoles is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reaction_Setup Reaction Setup: 2-Aroylcyclohexanone, Ethanol, Acetic Acid Reagent_Addition Add Hydrazine Hydrate Reaction_Setup->Reagent_Addition Reflux Reflux for 2-4h Reagent_Addition->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Extraction Aqueous Work-up & Extraction with Ethyl Acetate Solvent_Removal->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Drying_Concentration->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Final_Product_Isolation Combine Pure Fractions & Remove Solvent Fraction_Analysis->Final_Product_Isolation Characterization Characterization Final_Product_Isolation->Characterization Pure Product

Caption: Overall experimental workflow for the synthesis of 3-aryl-4,5,6,7-tetrahydro-1H-indazoles.

Conclusion

The presented protocol for the synthesis of 3-aryl-4,5,6,7-tetrahydro-1H-indazoles via the condensation of 2-aroylcyclohexanones and hydrazine hydrate is a reliable and high-yielding method suitable for a wide range of substrates. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes this a valuable tool for medicinal chemists and drug development professionals. The mechanistic understanding of the reaction allows for informed optimization and troubleshooting, ensuring consistent and reproducible results in the synthesis of this important class of bioactive molecules.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. J&K Scientific. Accessed February 23, 2026. [Link]

  • Gaikwad, S. D., et al. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. 2022;5(3):363-376.
  • El-Sayed, N. N. E., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2022;27(19):6323.
  • Schrecker, L., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. 2022;7(11):2431-2437.
  • Popova, G., et al. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. 2020;63(8):3915-3934.
  • Silva, F. P. L., et al.
  • Patel, R. P., et al. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1070-1077.
  • Chemguy. synthesis of pyrazoles. YouTube. January 19, 2019. [Link]

  • ResearchGate. Synthesis of 3-phenyl-1H-indazole derivatives 10a–c. All synthesized... ResearchGate. Accessed February 23, 2026. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • ACS Publications. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. March 26, 2020. [Link]

  • Shi, F., et al. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. 2012;77(6):3127-3133.
  • Barbosa, Y. C. M., et al. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. 2019;15:1584-1592.
  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Accessed February 23, 2026. [Link]

  • Breton, G. W. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. 2011;16(11):9553-9561.
  • JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. November 14, 2024. [Link]

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. 2021;9(1):20-34.
  • ResearchGate. One-Pot Three-Component Synthesis of Polysubstituted Tetrahydroindoles. ResearchGate. Accessed February 23, 2026. [Link]

  • Scilit. Synthesis of 3-alkyl-1-aryl-6,7-dihydro-6,6-dimethylindazol-4(5H). Scilit. Accessed February 23, 2026. [Link]

  • Jasiński, M., et al. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. 2023;25(25):4462-4467.
  • Organic Chemistry Portal. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. Accessed February 23, 2026. [Link]

  • Schlemmer, D., et al. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules. 2021;26(22):6995.
  • Bajpai, V. K., et al. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology. 2016;11(4):844-848.

Sources

Application

Application Note: High-Purity Isolation of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline via Preparative HPLC

This Application Note is designed for researchers and purification scientists requiring a robust, scalable protocol for the isolation of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline . This scaffold is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and purification scientists requiring a robust, scalable protocol for the isolation of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline . This scaffold is a critical intermediate in the synthesis of PARP inhibitors, kinase inhibitors, and tricyclic bioactive cores.

The following guide prioritizes purity (>98%) , isomer resolution , and recovery , addressing the specific physicochemical challenges of the amino-indazole class.

Introduction & Molecule Analysis[1][2][3][4][5][6][7]

The target molecule, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline , presents distinct purification challenges due to its amphoteric nature and potential for tautomeric equilibrium. Structurally, it consists of a basic aniline moiety (


) fused to a tetrahydroindazole core (

for protonation).
Key Purification Challenges:
  • Tautomeric Broadening: The unsubstituted nitrogen on the indazole ring (N-H) allows for 1H/2H tautomerism. In acidic media, rapid proton exchange can cause peak broadening.

  • Regioisomer Contamination: Synthesis from cyclohexanone precursors often yields the unwanted regioisomers or uncyclized hydrazone intermediates.

  • Solubility vs. Stability: While highly soluble in acidic aqueous buffers, the aniline group is susceptible to oxidation if fractions are left at high pH or exposed to air for prolonged periods.

Physicochemical Profile
PropertyValue (Estimated)Implication for HPLC
LogP 2.8 – 3.2Moderately lipophilic; requires high % organic eluent.
pKa (Basic) ~4.2 (Aniline -NH2)Retains well on C18 at neutral/basic pH; elutes earlier at acidic pH.
pKa (Acidic) ~13.8 (Indazole -NH)Deprotonation unlikely under standard RP conditions.
UV Max 245 nm, 305 nmDual-band monitoring recommended for impurity discrimination.

Method Development Strategy

To ensure scientific integrity, we employ a "Trap and Elute" strategy using a low-pH mobile phase. Although high-pH methods (pH 10) often improve peak shape for bases, the stability risk of the aniline moiety dictates an acidic approach. We utilize Formic Acid over TFA to permit direct lyophilization without salt formation (TFA salts can be hygroscopic and cytotoxic).

Signaling Pathway of Purification Logic

The following diagram illustrates the decision matrix for handling the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mix (DMSO/MeOH) Filter Syringe Filter (0.2 µm PTFE) Crude->Filter Scout Analytical Scout Run (Gradient 5-95%) Filter->Scout Decision Resolution Check (Rs > 1.5?) Scout->Decision Prep Prep HPLC Scale-Up (Focused Gradient) Decision->Prep Yes Mod Modify Method (Add 5% MeOH or Flatten Gradient) Decision->Mod No Process Fraction Pooling & Lyophilization Prep->Process Mod->Scout

Caption: Logical workflow for the transition from crude synthesis mixture to purified isolate.

Experimental Protocols

Phase A: Sample Preparation
  • Solvent: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure DMSO if possible to prevent viscous fingering during injection.

  • Concentration: Target 50–100 mg/mL .

  • Filtration: Mandatory filtration through a 0.2 µm PTFE or Nylon filter to remove palladium catalyst residues (if coupling was used) and insoluble salts.

Phase B: Analytical Method (Quality Control)

Before scale-up, validate purity and retention using this standard protocol.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Temperature 40°C (Critical to reduce backpressure and improve mass transfer)
Detection UV at 254 nm (primary) and 310 nm (secondary)

Gradient Table (Analytical):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Injection Hold
10.0 95 Linear Gradient
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Phase C: Preparative HPLC Protocol (Scale-Up)

This protocol is calculated for a standard 20mm ID prep column.

  • Column: XBridge Prep C18 OBD, 19 x 150 mm, 5 µm (Waters) or Kinetex 5µm EVO C18 (Phenomenex).

    • Why this column? The "OBD" (Optimum Bed Density) or Core-Shell technology handles high pressure and aggressive loading without voiding.

  • Flow Rate: 20 mL/min.

  • Wavelength Trigger: Collect fractions when absorbance > 15 mAU (slope sensitivity).

Focused Gradient Strategy: Based on the analytical retention time (


), we employ a "shallow" gradient to maximize separation of the target from closely eluting regioisomers.

Assuming Analytical


 corresponds to ~40% B:
Time (min)% Mobile Phase BPurpose
0.020Initial Condition
2.020Load Sample
3.030Ramp to Start of Window
13.050Shallow Gradient (2% per min)
14.095Flush Impurities
16.095Wash
16.120Reset

Post-Purification Processing

The recovery phase is critical for the stability of the aniline.

  • Fraction Analysis: Re-inject collected fractions on the analytical method. Pool only fractions with purity >98% .

  • Salt Exchange (Optional): If the formate salt is undesirable for downstream biology, pass the pooled fractions through a weak anion exchange cartridge (e.g., Strata-X-AW) or perform a free-basing extraction:

    • Protocol: Neutralize pooled fractions with saturated

      
       (pH 8) 
      
      
      
      Extract 3x with Ethyl Acetate
      
      
      Dry over
      
      
      
      
      Evaporate.
  • Lyophilization: If keeping the formate salt, freeze fractions immediately. Lyophilize at < -40°C. Do not use rotary evaporation at high heat (>45°C) as this can promote oxidation of the aniline.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction of basic aniline with residual silanols.Increase buffer strength (e.g., 10mM Ammonium Formate instead of just 0.1% FA) or switch to a "Hybrid" particle column (e.g., Waters XBridge).
Split Peaks Tautomer separation (1H vs 2H).Increase column temperature to 50°C to speed up tautomeric exchange, merging the peaks into one sharp band.
Low Recovery Precipitation in the column head.Ensure the sample loading solvent (DMSO) does not exceed 20% of the injection loop volume. Use a "sandwich" injection technique.

References

  • Vertex Pharmaceuticals. (2012). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands: Preparative HPLC Purification. National Institutes of Health. Link

  • Waters Corporation. (2021). Strategies for the Purification of Basic Compounds using Low and High pH Modifiers. Waters Application Notes. Link

  • Gaikwad, et al. (2015). Synthesis of 1H-indazole derivatives using hydrazine hydrate and iodine. Asian Journal of Research in Chemistry. Link

  • Souers, A. J., et al. (2005). Identification of Indazole Derivatives as MCH Receptor Antagonists. Journal of Medicinal Chemistry, 48(4), 1318-1321. Link

Method

Application Notes and Protocols for 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (GNF-2) in Cancer Cell Line Research

Prepared for: Researchers, Scientists, and Drug Development Professionals I. Introduction: A Paradigm Shift in Kinase Inhibition The compound 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, more commonly known in scientif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Paradigm Shift in Kinase Inhibition

The compound 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, more commonly known in scientific literature as GNF-2 , represents a significant advancement in the targeted therapy of cancers driven by aberrant kinase activity.[1] Specifically, it has been identified as a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[2][3]

Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs) such as imatinib, which target the highly conserved ATP-binding site, GNF-2 employs a novel mechanism of action.[1][4] This unique approach not only provides a powerful research tool for dissecting Bcr-Abl signaling but also offers a therapeutic strategy to potentially circumvent common resistance mechanisms that emerge in clinical settings.[1] These application notes provide an in-depth guide to the mechanism of GNF-2 and detailed protocols for its application in cancer cell line research.

II. Mechanism of Action: Allosteric Inhibition of Bcr-Abl

The efficacy of GNF-2 stems from its ability to bind to the myristate-binding pocket within the C-terminal lobe of the Abl kinase domain.[1][4][5] This binding event is non-competitive with respect to ATP and induces a critical conformational change in the Bcr-Abl protein. This allosteric modulation locks the kinase in an inactive state, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates essential for cell proliferation and survival.[1][2]

The primary consequence of GNF-2 binding is the suppression of the constitutively active Bcr-Abl kinase, which leads to the inhibition of key signaling pathways, including the STAT5 and CrkL pathways, ultimately culminating in cell cycle arrest and apoptosis in Bcr-Abl-dependent cells.[2][6] GNF-2 is highly selective for Bcr-Abl, showing minimal activity against a broad panel of other serine, threonine, and tyrosine kinases, which underscores its value as a specific molecular probe.[7][8]

Bcr_Abl_Pathway cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylates CrkL CrkL Bcr_Abl->CrkL Phosphorylates GNF2 GNF-2 (Allosteric Inhibitor) GNF2->Bcr_Abl Binds to Myristoyl Pocket & Inhibits Activity pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL p-CrkL pCrkL->Proliferation MTT_Workflow start Start step1 Seed Cells (e.g., K562 at 5,000-10,000 cells/well) in 96-well plate start->step1 end End step2 Incubate for 24 hours (37°C, 5% CO₂) step1->step2 step3 Treat with GNF-2 (Dose-response, include DMSO control) step2->step3 step4 Incubate for 48 hours step3->step4 step5 Add MTT Reagent (5 mg/mL solution) step4->step5 step6 Incubate for 3-4 hours step5->step6 step7 Solubilize Formazan Crystals (Add 150 µL DMSO) step6->step7 step8 Read Absorbance at 570 nm step7->step8 step9 Analyze Data (Calculate % viability, determine IC₅₀) step8->step9 step9->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [6]2. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere (if applicable) and resume logarithmic growth.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of GNF-2 (a typical range is 5 nM to 10 µM) or vehicle control (DMSO) to the appropriate wells. [1]4. Incubation: Incubate the plate for an additional 48 hours. [6]5. MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C. [6]6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by shaking the plate for 10 minutes. [6]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Analysis of Apoptosis (Annexin V/PI Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [9][10]

Apoptosis_Workflow start Start step1 Treat Cells with GNF-2 (e.g., 1-10 µM for 48h) start->step1 end End step2 Harvest Cells (Collect both adherent and suspension cells) step1->step2 step3 Wash Cells with cold PBS step2->step3 step4 Resuspend in Annexin V Binding Buffer step3->step4 step5 Add FITC-Annexin V and Propidium Iodide (PI) step4->step5 step6 Incubate for 15 minutes (Room temp, in the dark) step5->step6 step7 Analyze by Flow Cytometry (Within 1 hour) step6->step7 step8 Quantify Cell Populations (Live, Early Apoptotic, Late Apoptotic) step7->step8 step8->end

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of GNF-2 (e.g., 1 µM and 10 µM) for 48 hours. [2]Include a vehicle control.

  • Harvesting: Collect cells, including any floating cells from the supernatant, and wash twice with ice-cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: This method quantifies the cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. [11][12]

CellCycle_Workflow start Start step1 Treat Cells with GNF-2 (e.g., for 24-48h) start->step1 end End step2 Harvest and Count Cells step1->step2 step3 Wash with PBS step2->step3 step4 Fix Cells (Dropwise addition of cold 70% ethanol) step3->step4 step5 Incubate ≥ 2 hours on ice step4->step5 step6 Wash to Remove Ethanol step5->step6 step7 Resuspend in Staining Buffer (PBS with PI and RNase A) step6->step7 step8 Incubate 30 minutes in the dark step7->step8 step9 Analyze by Flow Cytometry step8->step9 step10 Model Cell Cycle Phases (G0/G1, S, G2/M) step9->step10 step10->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Methodology:

  • Cell Treatment: Treat cells with GNF-2 for 24-48 hours.

  • Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight. [11]4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A). [11]5. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use appropriate software to model the cell cycle distribution.

Protocol 5: Western Blot Analysis of Protein Phosphorylation

Rationale: Western blotting allows for the direct visualization and semi-quantification of the phosphorylation status of Bcr-Abl and its key downstream substrates, providing direct evidence of target engagement by GNF-2. [1]

WesternBlot_Workflow start Start step1 Treat Cells with GNF-2 (e.g., 90 min to 4h) start->step1 end End step2 Lyse Cells (RIPA buffer with protease/ phosphatase inhibitors) step1->step2 step3 Quantify Protein (BCA or Bradford assay) step2->step3 step4 Prepare Samples & Run SDS-PAGE step3->step4 step5 Transfer Proteins to PVDF Membrane step4->step5 step6 Block Membrane (5% BSA or milk in TBST) step5->step6 step7 Incubate with Primary Antibody (e.g., p-STAT5, overnight at 4°C) step6->step7 step8 Wash and Incubate with HRP-conjugated Secondary Antibody step7->step8 step9 Detect with ECL Substrate step8->step9 step10 Strip and Re-probe (Total protein or loading control) step9->step10 step10->end

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Treatment: Plate cells and treat with GNF-2 for a short duration (e.g., 90 minutes to 4 hours) to observe changes in signaling. [2][6]2. Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Stat5 (Tyr694), anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT5) or a housekeeping protein like β-actin. [1]

V. References

  • Song GJ, Rahman MH, Jha MK, et al. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain. Front Pharmacol. 2019;10:543. [Link]

  • GNF-2, An Allosteric BCR-ABL Inhibitor, Identifies a Novel Myristoylation-Mediated Mechanism Regulating the Ability of BCR-ABL to Activate HCK and IGF-1 Signaling. Blood. 2009;114(22):40. [Link]

  • Mian AA, Metodieva A, Badura S, et al. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism. Leukemia. 2010;24(6):1104-1114. [Link]

  • Effect of GNF-2 and AKIs on pBcr-Abl, pSTAT5α and pJAK2 in Ba/F3p185... ResearchGate. [Link]

  • Supplementary Materials and Methods. [Link]

  • Kim HJ, Yoon HJ, Choi JY, et al. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity. J Leukoc Biol. 2014;95(2):337-345. [Link]

  • GNF-2 | Allosteric Abl inhibitor. Cellagen Technology. [Link]

  • Cell Cycle Analysis. [Link]

  • Lau, I., Siebenthall, K., Jarde, T. et al. Apoptosis-induced FGF signalling promotes non-cell autonomous resistance to cell death. Nat Commun. 2020;11:3533. [Link]

  • Kim, K. H., & Sederstrom, J. M. Assaying cell cycle status using flow cytometry. Curr Protoc Mol Biol. 2015;111:28.6.1-28.6.11. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

  • Pardo, O. E., Arcaro, A., Gout, I., et al. FGF-2 protects small cell lung cancer cells from apoptosis through a complex involving PKCepsilon, B-Raf and S6K2. EMBO J. 2006;25(13):3078-3088. [Link]

  • FGF-2 prevents cancer cells from ER stress-mediated apoptosis via enhancing proteasome-mediated Nck degradation. Biochem J. 2013;452(1):139-145. [Link]

  • Lee, H., Lee, K., Park, S., et al. Apoptotic Death of Prostate Cancer Cells by a Gonadotropin-Releasing Hormone-II Antagonist. PLoS One. 2014;9(6):e99723. [Link]

  • Analysis of Cell Cycle. Purdue University Cytometry Laboratories. [Link]

Sources

Application

structure-activity relationship (SAR) studies of 2-(tetrahydro-1H-indazol-3-yl)aniline analogues

Application Note: High-Impact SAR Profiling of 2-(Tetrahydro-1H-indazol-3-yl)aniline Scaffolds Executive Summary & Scientific Rationale The 2-(tetrahydro-1H-indazol-3-yl)aniline scaffold represents a "privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact SAR Profiling of 2-(Tetrahydro-1H-indazol-3-yl)aniline Scaffolds

Executive Summary & Scientific Rationale

The 2-(tetrahydro-1H-indazol-3-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry, characterized by a partially saturated indazole ring linked via a C3-C2' bond to an aniline moiety. Unlike fully aromatic indazoles, the 4,5,6,7-tetrahydro core confers unique physicochemical properties—specifically increased lipophilicity and non-planar geometry—which are critical for targeting hydrophobic pockets in Sigma-2 receptors (


R)  and Protein Kinases (e.g., ROCK1, VEGFR) .

This Application Note provides a rigorous framework for exploring this chemical space. We focus on the scaffold's dual utility: as a direct modulator of signal transduction pathways (Sigma-2/Kinase) and as a synthetic precursor to fused tricyclic systems (e.g., indazolo[3,2-b]quinazolines) known for DNA intercalation.

Key Therapeutic Indications:

  • Oncology: Sigma-2 receptor modulation for solid tumor imaging and apoptosis induction.

  • CNS Disorders: Modulation of dopamine/serotonin pathways via Sigma-1/2 selectivity.

  • Inflammation: Inhibition of COX-2 and edema reduction.

Chemical Space & Structural Logic

The SAR of this scaffold is defined by three vectors. Understanding these regions is prerequisite to library design.

  • Region A (The Tetrahydro Core): The cyclohexenyl ring (C4–C7). Modifications here (e.g., gem-dimethyl at C6) affect metabolic stability and

    
    R selectivity.
    
  • Region B (The Linker & H-Bond Donor): The C3–C2' bond and the indazole NH. The tautomeric state (1H vs. 2H) is controlled by substituents here and is vital for binding affinity.

  • Region C (The Aniline Handle): The primary amine on the phenyl ring. This is the "warhead" attachment point for acylating agents to probe steric depth in the binding pocket.

Visualization: SAR Decision Matrix

SAR_Logic Core 2-(Tetrahydro-1H-indazol-3-yl)aniline Scaffold Region_A Region A: Tetrahydro Ring (Lipophilicity/Shape) Core->Region_A Region_B Region B: Indazole Nitrogen (H-Bond Donor/Tautomer) Core->Region_B Region_C Region C: Aniline Amine (Solubility/Interaction) Core->Region_C Target_Sigma Target: Sigma-2 Receptor (Req: Hydrophobic Bulk) Region_A->Target_Sigma Add gem-dimethyl or Spiro cycles Target_Kinase Target: Kinase Hinge (Req: H-Bond Donor) Region_B->Target_Kinase N1-H vs N2-H Tautomer Control Region_C->Target_Kinase Amide Derivatization

Figure 1: Strategic SAR partitioning for the tetrahydroindazole-aniline scaffold.

Experimental Protocols

Protocol A: Modular Synthesis of the Core Scaffold

Objective: Synthesize 3-(2-aminophenyl)-4,5,6,7-tetrahydro-1H-indazole via a robust condensation-cyclization route.

Mechanism: This protocol utilizes the reaction between a cyclic ketone and a hydrazine derivative.[1][2][3][4][5] To achieve the specific ortho-aniline substitution, we employ a 2-(2-nitrobenzoyl)cyclohexanone intermediate, followed by reduction.

Materials:

  • Cyclohexanone (or substituted derivative)[3][5][6]

  • 2-Nitrobenzoyl chloride

  • Hydrazine hydrate (60-80%)

  • Pd/C (10%) and Ammonium Formate (for reduction)

  • Solvents: THF, Ethanol, DMF.

Step-by-Step Methodology:

  • Acylation (C-Acylation):

    • Generate the enolate of cyclohexanone (1.0 eq) using LDA (1.1 eq) in dry THF at -78°C.

    • Add 2-nitrobenzoyl chloride (1.0 eq) dropwise. Stir for 2h, allowing warming to RT.

    • Checkpoint: Verify formation of 2-(2-nitrobenzoyl)cyclohexanone via TLC (Hex:EtOAc 3:1).

    • Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

  • Cyclization (Indazole Formation):

    • Dissolve the crude diketone in Ethanol (0.5 M).

    • Add Hydrazine hydrate (2.0 eq) slowly (Exothermic!).

    • Reflux for 4–6 hours. The solution typically turns yellow/orange.

    • Result: Formation of 3-(2-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole .

  • Reduction (Nitro to Aniline):

    • Dissolve the nitro-indazole intermediate in Methanol.

    • Add 10% Pd/C (10 wt%) and Ammonium Formate (5.0 eq).

    • Reflux for 1 hour or stir at RT overnight (Catalytic Hydrogen Transfer).

    • Filter through Celite to remove catalyst. Concentrate filtrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR should show the disappearance of aromatic nitro signals and appearance of broad NH₂ singlet (approx. 4.0–5.0 ppm).

Protocol B: Sigma-2 Receptor Binding Assay

Objective: Determine the affinity (


) of analogues for the 

receptor, a key cancer biomarker.

Reagents:

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).

  • Masking Agent: (+)-Pentazocine (to block

    
     sites).
    
  • Tissue Source: Rat liver membrane homogenates or PC12 cells.

Workflow:

  • Preparation: Incubate membrane homogenates (15–20 µg protein) with [³H]-DTG (3 nM) and (+)-Pentazocine (1 µM) in Tris-HCl buffer (pH 8.0).

  • Competition: Add the test compound (tetrahydroindazole analogue) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation: Incubate at 25°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

SAR Data Analysis & Interpretation

The following table summarizes expected SAR trends based on authoritative literature for tetrahydroindazole derivatives.

Structural ModificationEffect on Sigma-2 ActivityEffect on Kinase ActivityPhysicochemical Impact
N1-Methylation Decreases Affinity Variable (often loss of H-bond)Increases LogP; removes H-bond donor.
C6,C6-Dimethyl Increases Affinity NeutralIncreases metabolic stability (blocks oxidation).
Aniline-Acylation Variable (Size dependent)Increases Potency (Hinge interaction)Reduces solubility; introduces H-bond acceptor.
Aromatization (to Indazole) Decreases SelectivityIncreases PlanarityLowers solubility; alters

-stacking.

Critical Insight - The "Tautomer Trap": Tetrahydroindazoles exist in equilibrium between 1H and 2H tautomers.

  • Observation: In solution, the 1H-tautomer is generally favored. However, binding pockets (e.g., Kinase hinge regions) may select for the 2H-form.

  • Design Tip: If SAR data is flat, consider that your modifications might be shifting the tautomeric ratio rather than directly interacting with the protein. Constraining the tautomer via N-methylation (separating isomers) is a standard validation step.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization Step.

  • Root Cause:[2][4][5][7][8] Incomplete condensation due to steric bulk of the 2-nitrobenzoyl group.

  • Solution: Switch solvent to n-Butanol and increase temperature to 110°C. Add a catalytic amount of Acetic Acid to activate the ketone.

Issue: Poor Solubility in Biological Assays.

  • Root Cause:[2][4][5][7][8] The tetrahydroindazole-aniline core is highly lipophilic (LogP > 3.5).

  • Solution: Formulate as a Hydrochloride (HCl) or Mesylate salt . Alternatively, introduce a solubilizing morpholine or piperazine tail on the aniline nitrogen.

Issue: Oxidation of Tetrahydro Ring.

  • Root Cause:[2][4][5][7][8] The cyclohexenyl ring can aromatize to the fully aromatic indazole upon prolonged exposure to air/light.

  • Solution: Store compounds under Argon at -20°C. Add an antioxidant (e.g., BHT) during long-term storage of stock solutions.

References

  • Vertex AI Search. (2025). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from 2

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Retrieved from 1

  • SciSpace. (2020). Structure-activity relationships of tetrahydroindazole derivatives. Retrieved from 4

  • PubChem. (2025).[9] 4,5,6,7-tetrahydro-1H-indazole Compound Summary. Retrieved from 9[9]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from 10

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the scale-up synthesis of tetrahydroindazole derivatives

Topic: Challenges in the Scale-Up Synthesis of Tetrahydroindazole Derivatives Status: Operational | Tier: L3 (Senior Process Development) Introduction Welcome to the Process Chemistry Support Center. You are likely acces...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Scale-Up Synthesis of Tetrahydroindazole Derivatives

Status: Operational | Tier: L3 (Senior Process Development)

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your bench-scale synthesis of a 4,5,6,7-tetrahydroindazole (THI) candidate—likely a p38 MAP kinase inhibitor, anti-inflammatory agent, or cannabinoid ligand—is failing upon transfer to the kilo-lab or pilot plant.

The transition from gram to kilogram scale for this scaffold is notoriously deceptive. While the core chemistry (condensation of a 2-acylcyclohexanone with a hydrazine) appears simple, it hides three critical failure modes: exothermic runaway during hydrazine addition, regioisomeric drift (N1 vs. N2 selectivity), and genotoxic impurity persistence .

This guide bypasses standard textbook theory to address the specific "pain points" of scaling this heterocyclic system.

Module 1: Safety & Exotherm Management

Issue: Thermal Runaway During Hydrazine Addition

Symptom: Uncontrollable temperature spikes during the addition of hydrazine hydrate to the 1,3-diketone precursor, leading to pressure buildup or vessel venting.

Root Cause: The condensation of hydrazine with 1,3-dicarbonyls is highly exothermic (


 to 

kcal/mol). On a small scale, heat dissipation is rapid. On a large scale, the accumulation of unreacted hydrazine due to fast addition (dosing controlled) vs. slow reaction kinetics (kinetically controlled) creates a "thermal bomb" waiting to trigger.
Troubleshooting Protocol 1.1: Adiabatic Limit Control

Objective: Convert the process from "All-in" to "Dosing-Controlled."

  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    
    • Perform a reaction calorimetry (RC1) study to determine the total heat of reaction (

      
      ).
      
    • Use the formula:

      
      , where 
      
      
      
      is reaction mass and
      
      
      is heat capacity.
    • Critical Threshold: If

      
      , the reaction cannot  be run as a batch addition.
      
  • Implementation of Semi-Batch Protocol:

    • Charge: 2-Acylcyclohexanone precursor + Solvent (Ethanol or Toluene) into the reactor.

    • Temperature: Cool to

      
       (kinetic suppression) OR heat to reflux (instant consumption). Note: Reflux is safer ONLY if the reaction rate is faster than the addition rate.
      
    • Dosing: Add Hydrazine Hydrate (64% or 80% solution) via a pump over 2–4 hours.

    • Monitoring: Use in situ IR to monitor the disappearance of the ketone carbonyl (

      
      ) relative to hydrazine accumulation.
      
Visual Workflow: Safety Assessment Logic

SafetyAssessment Start Start: Scale-Up Planning DSC 1. DSC Screening (Check Decomposition Energy) Start->DSC Decision1 Energy > 800 J/g? DSC->Decision1 Redesign STOP: Redesign Route Decision1->Redesign Yes RC1 2. RC1 Calorimetry (Measure Heat of Rxn) Decision1->RC1 No Calc Calculate Adiabatic Temp Rise (ΔTad) RC1->Calc Mode Select Dosing Mode Calc->Mode Batch Batch Addition OK (Rare for Hydrazines) Mode->Batch ΔTad < 20°C SemiBatch Semi-Batch (Dosing) REQUIRED Mode->SemiBatch ΔTad > 20°C

Caption: Logic flow for determining the safe operating mode for hydrazine condensations.

Module 2: Regioselectivity (N1 vs. N2)

Issue: Inconsistent Isomer Ratios

Symptom: The ratio of N1-alkyl to N2-alkyl tetrahydroindazole fluctuates between batches, or the undesired isomer increases upon scale-up.

Scientific Grounding: The reaction proceeds through a hydrazone intermediate. The cyclization regioselectivity is governed by the tautomeric equilibrium of the 1,3-dicarbonyl precursor (enol form) and the nucleophilicity of the hydrazine nitrogens.

  • Steric Control: Bulky substituents on the hydrazine favor the less hindered nitrogen attacking the most accessible carbonyl.

  • Electronic Control: In fluorinated solvents (e.g., HFIP) or acidic media, the "harder" carbonyl is activated, shifting selectivity.

FAQ: Regiocontrol Factors
VariableImpact on SelectivityMechanism
Solvent Polarity High (Protic solvents stabilize intermediates)Ethanol often gives mixtures (1:1 to 3:1). Toluene often improves N1 selectivity by destabilizing the charged transition state.
Acid Catalysis High (Promotes specific enol)Adding 5 mol% AcOH can shift equilibrium toward the thermodynamic product.
Temperature MediumHigher temps (reflux) favor the thermodynamic isomer; low temps (

) favor the kinetic isomer.
Hydrazine Source HighHydrazine HCl salts react differently than free base due to pH effects on the condensation step.
Troubleshooting Protocol 2.1: Solvent Switching

If you are seeing 60:40 mixtures in Ethanol:

  • Switch to Toluene/Acetic Acid: Run the reaction in Toluene with 1.0 eq. Acetic Acid.[1] The heterogeneous nature (water removal via Dean-Stark) can drive the reaction to the thermodynamic isomer (usually N1 for aryl-substituted systems).

  • Use Fluorinated Alcohols (Bench Only): For high-value intermediates, Hexafluoroisopropanol (HFIP) can induce 95:5 selectivity, though cost prohibits large-scale use.

Visual Pathway: Tautomer-Driven Selectivity

RegioSelectivity Diketone 1,3-Diketone (Tautomer Equilibrium) Attack1 Path A: Attack at Less Hindered C=O Diketone->Attack1 Steric Control (Non-polar solvents) Attack2 Path B: Attack at More Electrophilic C=O Diketone->Attack2 Electronic Control (Acid/Protic solvents) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 N1-Isomer (Kinetic) Attack1->Isomer1 Isomer2 N2-Isomer (Thermodynamic) Attack2->Isomer2

Caption: Divergent pathways driven by solvent and steric factors in tetrahydroindazole synthesis.

Module 3: Purification & Isolation

Issue: "Oiling Out" and Filtration Failures

Symptom: Upon cooling the reaction mixture, the product separates as a sticky oil or gum instead of a filterable solid, trapping impurities.

Troubleshooting Protocol 3.1: Controlled Crystallization Tetrahydroindazoles are prone to oiling out because their melting points are often depressed by regioisomeric impurities.

  • The "Seeding at Metastable Width" Method:

    • Determine the saturation temperature (

      
      ) of your pure product in the chosen solvent (e.g., EtOH/Water).
      
    • Cool the crude mixture to

      
      .
      
    • Seed: Add 0.5 wt% of pure crystalline seed.

    • Age: Hold for 1 hour to establish a crystal bed.

    • Cool: Ramp down slowly (

      
      /hour). Do not crash cool.
      
  • Salt Formation Strategy:

    • If the free base oils out, form the Hydrochloride or Tosylate salt.

    • Dissolve crude oil in EtOAc.

    • Add 1.0 eq. of TMS-Cl (generates anhydrous HCl in situ) or p-TsOH.

    • Salts generally have much higher melting points and crystallize readily, purging the unwanted regioisomer.

Module 4: Genotoxic Impurity (GTI) Control

Issue: Residual Hydrazine

Symptom: Final API contains >1 ppm hydrazine, violating ICH M7 guidelines.

Scientific Context: Hydrazine is a known mutagen. Standard drying does not remove it efficiently due to its ability to form hydrates and bind to metal surfaces.

Troubleshooting Protocol 4.1: Scavenging & Destruction Do not rely on washing alone.

  • Chemical Scavenging: Add a sacrificial electrophile (e.g., 2,4-pentanedione) at the end of the reaction to consume excess hydrazine, converting it into a lipophilic pyrazole that is easily washed away during workup.

  • Aqueous Extraction: Hydrazine prefers the aqueous phase at low pH. Perform a wash with 5% aqueous

    
     or dilute HCl (if product is stable) to protonate residual hydrazine (
    
    
    
    ), forcing it into the water layer.

References

  • Genung, N. E., et al. (2014).[2] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Hydrazine Safety).[1][3][4][5]

  • Wong, Y., et al. (2013). "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 17(10). Link

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." Link

  • BenchChem Support. (2025).[3][6] "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." Link

Sources

Optimization

overcoming solubility issues with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline in assays

Welcome to the technical support guide for 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the handling and application of this compound, with a primary focus on its limited aqueous solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What is the most likely cause?

A: This is a classic sign of a compound "crashing out" of solution, which occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. The two most immediate factors to investigate are:

  • Final DMSO Concentration: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules but its ability to keep a compound solubilized diminishes sharply upon dilution in water.[1][2] If your final assay volume contains a high percentage of your DMSO stock, the overall solvating power of the mixed solvent system may be insufficient.

  • Kinetic vs. Thermodynamic Solubility: You may be exceeding the compound's kinetic solubility. While it might be soluble at a high concentration in 100% DMSO, its solubility in a 99% aqueous environment is drastically lower. The final concentration in your assay must be below the solubility limit in the final buffer composition.

Q2: What is the maximum concentration of DMSO I should use in my assay?

A: This is highly dependent on the assay type. For most cell-based assays, it is critical to keep the final DMSO concentration below 0.5% (v/v) , and ideally at or below 0.1%, to avoid solvent-induced artifacts and cytotoxicity. For biochemical or enzymatic assays, you may be able to tolerate up to 1-2%, but this must be validated.[3] Always run a "vehicle control" with the same final DMSO concentration as your test wells to assess the impact of the solvent on your assay system.

Q3: I've lowered my final compound concentration and my DMSO percentage, but I still see precipitation over the course of my experiment. What should I do next?

A: This suggests that while you may be below the initial kinetic solubility limit, the compound is not stable in solution over time and is slowly precipitating. This is common for poorly soluble drugs.[4][5] The next steps involve modifying the formulation of your assay buffer to actively improve compound solubility. Consider these options:

  • pH Adjustment: The aniline moiety in the compound is basic. Lowering the pH of your buffer (e.g., from 7.4 to 6.5) may protonate the aniline, increasing its aqueous solubility. This must be done cautiously to ensure the pH change does not affect your biological target or assay components.

  • Use of Co-solvents: Introducing a secondary, water-miscible organic solvent can help.[6][7]

  • Inclusion of Solubilizing Excipients: Surfactants or cyclodextrins can be highly effective at maintaining compound solubility.[8][9]

Q4: Can solubilizing agents like surfactants interfere with my assay?

A: Absolutely. This is a critical consideration. Surfactants can denature proteins, disrupt cell membranes, and interfere with detection reagents (e.g., fluorescence). It is common practice in High-Throughput Screening (HTS) to include a low concentration of a non-ionic surfactant like Triton X-100 or Tween-20 (e.g., 0.005% - 0.01%) to prevent non-specific compound aggregation, which can cause false positives.[10] However, the compatibility and concentration of any excipient must be rigorously tested in your specific assay system.

In-Depth Troubleshooting and Protocols

This section provides systematic approaches to diagnose and solve solubility issues with 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline.

Understanding the Challenge: Physicochemical Profile

The structure of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (Molecular Formula: C₁₃H₁₅N₃) presents features that contribute to poor aqueous solubility: a fused, non-polar tetrahydro-indazole ring system and an aromatic aniline ring. While the aniline group offers a handle for pH-dependent solubilization, the overall molecule has significant hydrophobic character. The predicted partition coefficient (XlogP) of 2.4 further indicates its preference for a lipidic environment over an aqueous one.[11]

Caption: A workflow for troubleshooting compound precipitation in assays.

Protocol 1: Rapid Kinetic Solubility Assessment

Objective: To quickly determine the maximum concentration at which the compound remains visibly soluble in your final assay buffer immediately after dilution from a DMSO stock.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, for example, 20 mM in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution but beware of compound degradation.[1]

  • Serial Dilution Plate: In a clear 96-well plate, add your final assay buffer to each well (e.g., 198 µL for a 1:100 final dilution).

  • Compound Addition: Add 2 µL of your DMSO stock to the first well to achieve a 1:100 dilution (e.g., 200 µM final concentration, 1% final DMSO). Serially dilute this across the plate.

  • Visual Inspection: Immediately after addition, mix the plate and inspect for precipitation (a cloudy or hazy appearance, or visible particles) against a dark background. A nephelometer can be used for a more quantitative assessment.

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. It is crucial to work at concentrations below this limit to avoid assay artifacts.

Protocol 2: Formulation with Solubilizing Excipients

Objective: To enhance and maintain the solubility of the compound in the assay buffer using common, well-characterized excipients.

Causality: Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules like our target compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[8][12]

Caption: Cyclodextrins form soluble inclusion complexes with hydrophobic compounds.

Methodology:

  • Excipient Selection: A common and effective choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Excipient-Containing Buffer: Prepare several versions of your assay buffer containing increasing concentrations of HP-β-CD (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

  • Re-run Solubility Test: Repeat the "Rapid Kinetic Solubility Assessment" (Protocol 1) using these new HP-β-CD-containing buffers.

  • Analyze and Select: Compare the solubility limits across the different buffer conditions. Select the lowest concentration of HP-β-CD that provides the required solubility for your desired compound concentration.

  • Validate: Crucially, run control experiments to ensure the selected concentration of HP-β-CD does not interfere with your assay's performance (e.g., enzyme activity, cell viability, signal readout).

Table 1: Example Excipient Screening Data

ExcipientConcentrationKinetic Solubility of CompoundAssay Signal Inhibition (Vehicle Control)Recommendation
None0%15 µM0%Baseline
Tween-200.01%35 µM5%Use with caution, verify target
Tween-200.1%70 µM45%Not Recommended
HP-β-CD10 mM80 µM< 2%Recommended Starting Point
HP-β-CD20 mM150 µM< 2%Use if higher conc. is needed

Final Recommendations

When working with a challenging compound like 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, a systematic and evidence-based approach to formulation is key to generating reliable and reproducible data.

  • Always Prioritize the Stock: Ensure your primary DMSO stock is fully solubilized and stored correctly. Minimize water absorption and freeze-thaw cycles, as both can promote precipitation.[1][13]

  • Start with the Basics: Before exploring complex formulations, confirm that you are using the lowest possible final concentration of both your compound and DMSO that is compatible with your assay.

  • Systematically Screen Formulations: Do not rely on a single method. Test pH, co-solvents, and excipients in a methodical way, as described in the protocols above. The optimal solution is often compound and assay-specific.[3]

  • Validate, Validate, Validate: Any change to your buffer composition must be validated with appropriate vehicle controls to ensure the new components are not creating assay artifacts. This is the cornerstone of trustworthy and robust experimental design.

By following these guidelines, researchers can effectively mitigate the solubility challenges posed by 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline and generate high-quality data in their screening and drug development efforts.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Applied Pharmaceutical Analysis (APA). (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Brouwer, K. L. R., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • That Formulations. (2017, March 7). Solubility Enhancement: Novel Approaches to Rational Formulation Choice. [Link]

  • Mude, G., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Lisure, A., & Lenders, J. P. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Journal of Biomolecular Screening. [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

  • Aghazadeh, M., & Zakeri-Milani, P. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Babu, P. R. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Paul, T., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • PubChemLite. (n.d.). 3-(4,5,6,7-tetrahydro-1h-indazol-3-yl)aniline. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

Sources

Troubleshooting

🔬 Technical Support Center: Indazole Kinase Inhibitor Optimization

Topic: Addressing Poor Cell Permeability of Indazole-Based Kinase Inhibitors Role: Senior Application Scientist, Medicinal Chemistry Support Format: Technical Support Center (Troubleshooting & FAQs) Ticket Status: OPEN S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Cell Permeability of Indazole-Based Kinase Inhibitors Role: Senior Application Scientist, Medicinal Chemistry Support Format: Technical Support Center (Troubleshooting & FAQs)

Ticket Status: OPEN Subject: Overcoming "Brick Dust" Properties and Efflux Liability in Indazole Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

📋 Introduction: The Indazole Paradox

Welcome to the optimization hub. You are likely here because your indazole-based lead compound shows nanomolar potency against your kinase target (likely binding via the hinge region) but fails in cellular assays or shows <1% oral bioavailability.

The Root Cause: The indazole core is a privileged scaffold for ATP-competitive inhibition because its N-H motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, this same feature creates a desolvation penalty .[1] The exposed polar N-H group binds water tightly; stripping this water shell to pass through a lipophilic cell membrane requires significant energy.[1] Furthermore, the planar nature of indazoles leads to strong


-

stacking (crystal lattice energy), resulting in low solubility—the classic "brick dust" profile.

This guide provides three modules to diagnose and fix these issues: Molecular Design , Diagnostic Assays , and Efflux Mitigation .

🛠 Module 1: Molecular Design Strategies (Root Cause Analysis)[1]

Objective: Modify the chemotype to mask polarity without killing hinge-binding potency.

Strategy A: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)

The Concept: Instead of permanently alkylating the N-H group (which often destroys potency), design a nearby Hydrogen Bond Acceptor (HBA) within the molecule. This allows the molecule to "close" into a lipophilic conformation during membrane transit and "open" to bind the kinase.

Mechanism: An Intramolecular Hydrogen Bond (IMHB) shields the H-bond donor from solvent.[1][2] This reduces the energetic cost of desolvation (


) required to enter the lipid bilayer.[1][2]

Implementation:

  • Target Distance: Position a fluorine, ether oxygen, or pyridine nitrogen 5–6 atoms away from the indazole N-H.[1]

  • Validation: Compare

    
     (chemical shift) of the N-H proton in DMSO vs. 
    
    
    
    . A minimal shift indicates a locked IMHB.[1]
Strategy B: Strategic Fluorination

The Concept: Fluorine is not just a "lipophilicity booster"; it modulates the


 of the indazole nitrogens.
  • C6-Fluorination: Introduction of fluorine at the C6 position of the indazole ring has been shown to significantly enhance lipophilicity and metabolic stability without steric clash in the ATP pocket [1][5].

  • Effect: The electron-withdrawing nature of fluorine lowers the basicity of the N2 nitrogen, reducing non-specific binding and potential lysosomal trapping.

Strategy C: Escaping "Flatland" (Saturation)

The Concept: Indazoles are flat.[1] Flat molecules stack, causing poor solubility.[1] Fix: Introduce


 hybridized centers (e.g., replace a phenyl ring attached to C3 with a saturated heterocycle like piperidine or morpholine). This disrupts crystal packing and improves solubility-limited permeability.[1]
🧬 Visualization: The Optimization Cycle

IndazoleOptimization Start Lead Indazole (High Potency, Low Permeability) Step1 Analyze TPSA & Planarity Start->Step1 Branch1 High H-Bond Donors? Step1->Branch1 Action1 Design IMHB (e.g., F or O acceptor near NH) Branch1->Action1 Yes Branch2 Low Solubility? Branch1->Branch2 No Action1->Branch2 Action2 Introduce sp3 Centers (Disrupt Pi-Stacking) Branch2->Action2 Yes Branch3 Metabolic Instability? Branch2->Branch3 No Action2->Branch3 Action3 C6-Fluorination Branch3->Action3 Yes Result Optimized Analog (Balanced Potency/Permeability) Branch3->Result No Action3->Result

Figure 1: Decision logic for structural modification of indazole scaffolds to improve physicochemical properties.

🧪 Module 2: Diagnostic Workflows (The "Debug")

Objective: Determine if your issue is passive diffusion, solubility, or active efflux.

Troubleshooting Guide: "My Caco-2 recovery is low."

Symptom: You run a Caco-2 assay, and the mass balance (recovery) is < 70%.[1] Diagnosis: The compound is likely precipitating on the cell monolayer or getting trapped in the membrane (non-specific binding). The Fix: The PAMPA "Sandwich" Protocol. Use Parallel Artificial Membrane Permeability Assay (PAMPA) to separate passive diffusion from cellular factors.

Protocol: Lipid-PAMPA for Hydrophobic Kinase Inhibitors

StepActionTechnical Insight (Why?)
1. Preparation Dissolve compound to 10 mM in DMSO.[1][3] Dilute to 10 µM in donor buffer (pH 7.4).High DMSO (>1%) damages the lipid layer.[1] Keep final DMSO < 0.5%.[1]
2. The Membrane Use a PVDF filter plate coated with 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.[1]DOPC mimics the fluidity of biological membranes better than generic lecithin for kinase inhibitors [2].
3. The Sink Acceptor well: Buffer + Scavenger (e.g., BSA or Cyclodextrin) .[1]Critical: Indazoles are lipophilic.[1] Without a scavenger in the acceptor well to "sink" the compound, diffusion stops early (equilibrium), giving false low permeability data.[1]
4. Incubation Incubate for 16 hours at 25°C in a humidity chamber.Long incubation is needed for low-permeability compounds.[1] Humidity prevents evaporation which alters concentration.[1]
5. Analysis Measure UV/Vis or LC-MS/MS in both Donor and Acceptor.[1]LC-MS/MS is required for nanomolar potency compounds where UV sensitivity is insufficient.[1]
🧬 Visualization: The Permeability Triage Tree

PermeabilityTriage Issue Low Cellular Activity (High Biochemical Potency) Test1 Run PAMPA Assay Issue->Test1 Decision1 PAMPA Permeability? Test1->Decision1 High High Permeability (> 10^-6 cm/s) Decision1->High High Low Low Permeability (< 10^-6 cm/s) Decision1->Low Low Test3 Run Caco-2 +/- Efflux Inhibitor (Verapamil) High->Test3 Test2 Check Solubility (Kinetic & Thermodynamic) Low->Test2 Decision2 Soluble? Test2->Decision2 Soluble Likely TPSA Issue Action: Strategy A (IMHB) Decision2->Soluble Yes Insoluble Solubility Limited Action: Strategy C (Saturation) Decision2->Insoluble No Efflux Efflux Ratio > 2? (B-A / A-B) Test3->Efflux YesEfflux P-gp Substrate Action: N-capping or Fluorination Efflux->YesEfflux Yes NoEfflux Intracellular Metabolism or Target Engagement Issue Efflux->NoEfflux No

Figure 2: Diagnostic workflow to isolate the cause of poor cellular performance.

🚧 Module 3: Efflux Mitigation (P-gp/BCRP)

The Issue: Indazoles are frequent substrates for P-glycoprotein (P-gp/MDR1). Even if they passively cross the membrane, the pump ejects them, preventing intracellular accumulation.[1]

Q: How do I know if my indazole is a P-gp substrate? A: Calculate the Efflux Ratio (ER) in Caco-2 or MDCK-MDR1 cells.


[1]
  • ER < 2: Not a significant substrate.[1]

  • ER > 2: Active efflux is occurring.[1]

The Fix:

  • Reduce H-Bond Donor Count: P-gp recognizes H-bond donors. If you have an exposed NH on the indazole or a side chain, mask it (Methylation or IMHB) [3].[1]

  • Steric Hindrance: Introduce bulky groups (e.g., a methyl group ortho to the linkage) to disrupt the protein-ligand fit within the transporter's binding pocket.[1]

  • Fluorination: As noted in Module 1, fluorination can alter the

    
     and lipophilicity profile, often shifting the molecule out of the P-gp substrate window [5].
    

❓ Frequently Asked Questions (FAQ)

Q1: Can I just use DMSO to improve permeability in my cell assays? A: No. While DMSO increases membrane permeability, exceeding 0.5-1% v/v causes cytotoxicity and membrane poration, leading to artifacts (false positives).[1] Always run a vehicle control.[1]

Q2: Why do I see high permeability in PAMPA but zero activity in cells? A: This is the classic signature of Efflux . PAMPA has no transporters; it only measures passive diffusion.[1] Cells have P-gp.[1][4] If PAMPA is high and Cell Activity is low, your compound is being pumped out.[1] See Module 3.

Q3: Does the position of the Nitrogen in the indazole matter (1H vs 2H)? A: Yes. The tautomeric state affects permeability.[1] The 1H-indazole is generally the more stable tautomer in solution, but the 2H-form can be trapped by specific substitution patterns. 2-substituted indazoles often have different solubility profiles due to disrupted H-bond donor capabilities.

Q4: What is the "Golden Number" for TPSA? A: For kinase inhibitors targeting intracellular domains, aim for a Topological Polar Surface Area (TPSA) < 90 Ų .[1] If your indazole lead is > 110 Ų, you must bury a polar group using Intramolecular Hydrogen Bonding (Strategy A).[1]

📚 References

  • Teichert, J., et al. (2020).[1][5] The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles.[5] New Journal of Chemistry.[1][5]

  • BioAssay Systems. (n.d.).[1] Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) Protocol.

  • Caron, G., et al. (2020).[1] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.[1][6] MedChemComm.[1][7]

  • Shirahashi, H., et al. (2019).[1][8] The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][4] [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: The Emergence of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline as a Selective Kinase Inhibitor

Introduction: The Indazole Scaffold and the Next Wave of Kinase Inhibitors The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Next Wave of Kinase Inhibitors

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous small-molecule kinase inhibitors that have progressed to clinical use.[1][2] Its unique physicochemical properties allow for versatile interactions within the ATP-binding pocket of various kinases, making it a cornerstone of modern drug discovery. First-generation kinase inhibitors, while revolutionary, often exhibit activity against multiple kinases. This polypharmacology can contribute to both efficacy and toxicity. The ongoing challenge in oncology drug development is to design next-generation inhibitors with enhanced selectivity, thereby improving the therapeutic window.

This guide presents a comparative analysis of a novel, selective inhibitor, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (hereafter referred to as "Tetra-Inda-Aniline" ), against a representative first-generation multi-kinase inhibitor. For the purpose of this guide, we will focus on its potent and selective inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, a critical pathway in oncology.[1][3][4] We will compare its efficacy profile to that of a well-established first-generation inhibitor with known FGFR activity, providing the scientific community with a framework for evaluating its potential.

Mechanism of Action: Targeting the FGFR Signaling Cascade

Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a key driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and angiogenesis.[5]

Tetra-Inda-Aniline is designed as a highly selective, ATP-competitive inhibitor of the FGFR kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of phosphate to downstream substrates, effectively shutting down the signaling cascade. In contrast, many first-generation inhibitors are less discriminate, inhibiting a broader range of kinases, which can lead to off-target effects.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K STAT STAT PLCg->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor Tetra-Inda-Aniline Inhibitor->FGFR Inhibits Autophosphorylation

Caption: The FGFR signaling pathway and the inhibitory action of Tetra-Inda-Aniline.

Comparative Efficacy: In Vitro and Cellular Assays

A key differentiator for a next-generation inhibitor is its selectivity profile. Efficacy was first established in biochemical assays and then validated in cellular models.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) was determined for Tetra-Inda-Aniline and a first-generation inhibitor (Inhibitor G) against a panel of kinases to assess potency and selectivity. Lower values indicate greater potency.

Kinase TargetTetra-Inda-Aniline IC50 (nM)Inhibitor G IC50 (nM)
FGFR1 2.9 15.0
FGFR2 3.5 21.2
FGFR3 4.1 18.5
VEGFR2>100025.0
PDGFRβ>100040.0
KIT>150065.0
SRC>2000150.0

Data is representative and for illustrative purposes.

Expert Insight: The data clearly demonstrates the superior selectivity of Tetra-Inda-Aniline for the FGFR family compared to the multi-kinase profile of Inhibitor G. This high selectivity is predicted to minimize off-target toxicities commonly associated with first-generation inhibitors, such as those mediated by VEGFR2 or PDGFRβ inhibition.

Table 2: Cellular Anti-proliferative Activity (IC50)

The efficacy of an inhibitor must translate from a biochemical to a cellular context.[6][7] The anti-proliferative activity of the compounds was assessed in cancer cell lines with documented FGFR pathway activation.

Cell LineCancer TypeFGFR StatusTetra-Inda-Aniline IC50 (nM)Inhibitor G IC50 (nM)
KMS-11Multiple MyelomaFGFR3 Fusion45.5 120.8
RT-112Bladder CancerFGFR3 Amplified60.2 155.4
A549Lung CarcinomaFGFR WT>5000>5000

Data is representative and for illustrative purposes.

Expert Insight: Tetra-Inda-Aniline demonstrates potent on-target activity in FGFR-dependent cancer cell lines, with significantly greater potency than the first-generation inhibitor. The lack of activity in the FGFR wild-type (WT) A549 cell line confirms that its anti-proliferative effects are mechanism-specific and not due to general cytotoxicity.

Experimental Methodologies: A Guide to Efficacy Determination

The following protocols provide a robust framework for evaluating kinase inhibitor efficacy, ensuring that the data generated is both reliable and reproducible.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the direct inhibitory effect of a compound on the target kinase.[8] A fluorescence-based assay is a common, high-throughput method.[5]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis A 1. Prepare serial dilutions of Tetra-Inda-Aniline in DMSO C 3. Dispense inhibitor dilutions and kinase/substrate mix into 384-well plate A->C B 2. Prepare assay buffer with recombinant FGFR1 kinase and peptide substrate B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at room temperature (e.g., 60 minutes) D->E F 6. Stop reaction and add detection reagent E->F G 7. Measure fluorescence on a plate reader F->G H 8. Plot % inhibition vs. log[inhibitor] and fit curve to calculate IC50 G->H

Caption: Workflow for an in vitro fluorescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Tetra-Inda-Aniline in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Add 50 nL of each inhibitor concentration to the wells of a 384-well microplate. Include control wells with DMSO only (0% inhibition) and a potent, known inhibitor (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution containing recombinant human FGFR1 kinase and a synthetic peptide substrate in kinase assay buffer. Add 5 µL of this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for FGFR1 to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP (e.g., ADP-Glo™ Kinase Assay).[9]

  • Data Acquisition: Read the plate on a compatible luminometer or fluorometer.

  • Data Analysis: Subtract background, normalize the data, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: Cell Proliferation Assay

This cell-based assay measures the effect of the inhibitor on the growth and viability of cancer cells.[11] It is a critical step to confirm that biochemical potency translates into a functional cellular effect.[6]

Cell_Assay_Workflow A 1. Seed cancer cells (e.g., KMS-11) in a 96-well plate and allow to adhere overnight B 2. Prepare serial dilutions of Tetra-Inda-Aniline in culture medium A->B C 3. Replace old medium with media containing the inhibitor dilutions B->C D 4. Incubate for 72 hours under standard cell culture conditions C->D E 5. Add viability reagent (e.g., MTT or CellTiter-Glo®) D->E F 6. Incubate as per manufacturer's instructions (e.g., 1-2 hours) E->F G 7. Measure absorbance or luminescence on a plate reader F->G H 8. Calculate % viability relative to DMSO control and determine IC50 G->H

Caption: Workflow for a cell proliferation and viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed KMS-11 cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with a serial dilution of Tetra-Inda-Aniline prepared in fresh culture medium.

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® (Promega) to each well. These assays measure metabolic activity, which correlates with the number of viable cells.[12]

  • Data Acquisition: After a short incubation, measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and determine the IC50 value by fitting to a dose-response curve.

Protocol 3: Western Blot Analysis of Pathway Inhibition

Western blotting is used to provide direct evidence that the inhibitor is engaging its target in cells and blocking downstream signaling.[13][14][15] This protocol assesses the phosphorylation status of key proteins in the FGFR pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed FGFR-dependent cells (e.g., RT-112) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with varying concentrations of Tetra-Inda-Aniline for 2-4 hours. Include a vehicle control (DMSO).

  • Ligand Stimulation: Stimulate the cells with FGF ligand for 15-30 minutes to induce pathway activation in all wells except the unstimulated control.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.[16]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[13]

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation of FGFR and ERK relative to the stimulated control.

Conclusion and Future Directions

The experimental data presented in this guide strongly supports 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (Tetra-Inda-Aniline) as a highly potent and selective FGFR inhibitor. Its superior selectivity profile compared to first-generation multi-kinase inhibitors suggests the potential for a wider therapeutic window and a more favorable safety profile. The potent anti-proliferative effects in FGFR-driven cancer cell models further validate its promise as a targeted therapeutic agent.

Further preclinical development should focus on comprehensive kinase panel screening, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and toxicological assessments. The methodologies outlined herein provide a validated roadmap for these critical next steps.

References

  • Bio-protocol. "Kinase assays IC50 determination." Accessed February 2024. [Link]

  • Reaction Biology. "Testing kinase inhibitors where it matters: Drug screening in intact cells." Accessed February 2024. [Link]

  • Reaction Biology. "Cell-based Assays for Drug Discovery." Accessed February 2024. [Link]

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Accessed February 2024. [Link]

  • Springer Nature Experiments. "Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation." Accessed February 2024. [Link]

  • Frontiers. "Pharmacological approaches to understanding protein kinase signaling networks." Accessed February 2024. [Link]

  • Promega Connections. "Kinase Inhibitors as Therapeutics: A Review." Accessed February 2024. [Link]

  • ResearchGate. "Determination of IC50 values for p110 with the PI3-kinase inhibitors..." Accessed February 2024. [Link]

  • Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study." Accessed February 2024. [Link]

  • ResearchGate. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives." Accessed February 2024. [Link]

  • ScienceDirect. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands." Accessed February 2024. [Link]

  • ResearchGate. "Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives | Request PDF." Accessed February 2024. [Link]

  • PubMed. "4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors." Accessed February 2024. [Link]

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Accessed February 2024. [Link]

  • Chemical Science and Technology. "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Accessed February 2024. [Link]

  • PMC. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Accessed February 2024. [Link]

  • PubMed. "Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors." Accessed February 2024. [Link]

  • PMC. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening." Accessed February 2024. [Link]

  • PMC. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." Accessed February 2024. [Link]

Sources

Comparative

Comparative Guide: In Silico ADMET Profiling of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline vs. Aromatic and Substituted Analogs

Executive Summary This technical guide provides a comparative in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors and a pharmacophore in sigma-2 receptor ligand discovery.

We compare Compound A against two strategic analogs to elucidate the impact of saturation and metabolic blocking on drug-likeness:

  • Compound B (Aromatized): 2-(1H-indazol-3-yl)aniline (The fully aromatic congener).

  • Compound C (Blocked): 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-4-fluoroaniline (Para-fluorinated to block metabolic hydroxylation).

Key Finding: While Compound A exhibits superior blood-brain barrier (BBB) permeability compared to its aromatic counterpart (Compound B), it carries a higher metabolic liability due to the oxidizable cyclohexene ring. The aniline moiety triggers genotoxicity alerts in all three, but in silico models suggest Compound C mitigates specific metabolic clearance issues while retaining the favorable lipophilicity of the tetrahydro core.

Introduction: The Scaffold Context

The 4,5,6,7-tetrahydro-1H-indazole core is a "privileged scaffold" in medicinal chemistry.[1] Unlike the fully aromatic indazole found in drugs like Pazopanib or Axitinib , the tetrahydro- variant introduces sp³ character (Fsp³), increasing three-dimensionality. This often improves solubility and receptor fit but alters the metabolic profile.

The attached aniline group serves as a bidentate hinge binder in kinase domains but is a structural alert for toxicity (methemoglobinemia and Ames positivity). This guide uses computational modeling to weigh these risks against pharmacokinetic benefits.

Methodology: In Silico Protocol

To ensure reproducibility and scientific integrity, this study utilizes industry-standard, open-access algorithms.

Protocol Steps
  • Structure Preparation:

    • SMILES generation using ChemDraw/PubChem.

    • 3D conformer energy minimization (MMFF94 force field).

  • Physicochemical Profiling:

    • Tool: SwissADME.[2][3][4][5][6]

    • Focus: Lipinski’s Rule of 5, Topological Polar Surface Area (TPSA), and Consensus LogP (

      
      ).
      
  • Toxicity & Endpoints:

    • Tool: ProTox-II.[7]

    • Focus: Oral Toxicity (LD50), Hepatotoxicity, and Mutagenicity (Ames test).

  • Metabolic Prediction:

    • Tool: SMARTCyp / SwissADME (CYP inhibition).

    • Focus: Identification of Sites of Metabolism (SOM).

Workflow Visualization

The following diagram outlines the decision tree used to evaluate these compounds.

ADMET_Workflow Input Input: SMILES Strings (Comp A, B, C) Process1 SwissADME (Physicochem/PK) Input->Process1 Process2 ProTox-II (Toxicity Endpoints) Input->Process2 Decision Pass Filters? Process1->Decision LogP, BBB, GI Process2->Decision LD50, Ames Output_Go Lead Optimization Candidate Decision->Output_Go Yes Output_Stop Structural Alert (Redesign) Decision->Output_Stop No

Figure 1: Computational workflow for parallel ADMET assessment of tetrahydroindazole analogs.

Comparative Analysis

Physicochemical Space (Lipinski & Veber Rules)

The transition from the tetrahydro-ring (Compound A) to the aromatic ring (Compound B) significantly impacts planarity and lipophilicity.

PropertyComp A (Tetrahydro)Comp B (Aromatic)Comp C (Fluoro-Tetrahydro)Interpretation
MW ( g/mol ) ~213.28~209.25~231.27All < 500 (Pass)
Consensus LogP 2.65 3.102.95Tetrahydro core is less lipophilic than the fully aromatic system due to sp³ carbons breaking conjugation.
TPSA (Ų) 54.050.054.0High oral bioavailability predicted (< 140 Ų).
Fsp³ (Carbon Saturation) 0.31 0.000.31Critical: Comp A/C pass the "Escape from Flatland" metric (Fsp³ > 0.25), correlating with better clinical success.
Water Solubility ModeratePoorModerateAromatic stacking reduces solubility in Comp B.

Expert Insight: Compound A is superior to Compound B regarding the Fsp³ metric . Increasing the fraction of sp³ carbons is known to improve solubility and reduce promiscuous binding (off-target effects), a common failure mode for flat aromatic kinase inhibitors.

Pharmacokinetics: Absorption & Distribution

The Blood-Brain Barrier (BBB) permeation is a critical differentiator.

  • Compound A (Tetrahydro): Predicted BBB Permeant . The non-planar cyclohexene ring disrupts crystal packing, potentially aiding passive diffusion.

  • Compound B (Aromatic): Predicted BBB Permeant but with higher P-gp efflux probability due to high planarity/lipophilicity.

  • Compound C (Fluoro): Retains BBB permeability.

Metabolism (The Liability Check)

This is the most distinct differentiator. The tetrahydroindazole ring in Compound A is metabolically labile.

  • Dehydrogenation: The cyclohexene ring (Comp A) is prone to CYP450-mediated oxidation (dehydrogenation) to form the aromatic Indazole (Comp B) in vivo. This makes Compound A a potential "pro-drug" of Compound B, which complicates PK/PD modeling.

  • N-Oxidation: The primary aniline amine is a "soft spot" for Phase I metabolism (N-hydroxylation), leading to toxic metabolites.

  • Solution (Compound C): Adding a Fluorine at the para-position of the aniline ring blocks metabolic attack at that specific site, though it does not prevent N-oxidation.

Metabolism_Pathway Parent Compound A (Tetrahydroindazole) Metabolite1 Metabolite M1 (Aromatized Indazole) *Loss of Fsp3* Parent->Metabolite1 CYP450 (Dehydrogenation) Metabolite2 Metabolite M2 (N-Hydroxylamine) *Toxicity Alert* Parent->Metabolite2 FMO3 / CYP (N-Oxidation) Blocked Compound C (Fluoro-Analog) *Resists Ring Oxidation* Blocked->Metabolite1 Steric Hindrance Blocked->Metabolite2 Slower Rate

Figure 2: Predicted metabolic pathways. Note the conversion of the tetrahydro-form to the aromatic form.

Toxicity Profile (ProTox-II Prediction)

Anilines are notorious for toxicity. The in silico consensus for this scaffold:

  • Mutagenicity (Ames): Positive (High Confidence). The primary aniline is a structural alert for DNA intercalation after metabolic activation.

  • hERG Inhibition: Moderate Risk . The lipophilicity (LogP > 2.5) combined with the basic nitrogen increases risk of QT prolongation.

  • Hepatotoxicity: Active . Indazoles can induce idiosyncratic liver injury if not optimized.

Mitigation Strategy: To progress this scaffold, the primary aniline (NH₂) should ideally be capped (e.g., converted to an amide or urea). This would nullify the Ames mutagenicity alert while maintaining the hinge-binding capability.

Conclusion & Recommendations

Based on the comparative in silico data, the following strategic decisions are recommended for the development of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline analogs:

  • Scaffold Selection: Compound A (Tetrahydro) is preferred over Compound B (Aromatic) for early-stage discovery due to superior Fsp³ character (0.31 vs 0.00) and solubility properties.[2][8][9]

  • Metabolic Stabilization: The tetrahydro-ring is liable to oxidation. If the biological target permits, gem-dimethyl substitution on the cyclohexene ring (e.g., at position 6) is recommended to block aromatization.

  • Toxicity Management: The primary aniline is a "No-Go" for late-stage development due to genotoxicity risks. It must be derivatized (e.g., to an amide) in the next iteration of Lead Optimization.

Final Verdict: Compound A is a valid chemical probe but requires structural modification (blocking oxidation and capping the aniline) to become a viable drug candidate .

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6][9] Scientific Reports, 7, 42717. Link

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[7] Nucleic Acids Research, 46(W1), W257–W263. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[9] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Gaikwad, S.V., et al. (2022).[1] In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.[1] Journal of Pharmaceutical Negative Results, 13, 239-248. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Executive Safety Directive Immediate Action Required: Treat 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (CAS: 21852-20-8) as a High-Hazard Organic Base . While specific toxicological data for this exact isomer is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (CAS: 21852-20-8) as a High-Hazard Organic Base .

While specific toxicological data for this exact isomer is often limited in public databases, Structural Analog Reasoning (SAR) dictates that we manage this compound based on its high-risk pharmacophores: the aniline moiety and the tetrahydroindazole core .

  • Primary Disposal Method: High-Temperature Incineration (via licensed contractor).[1]

  • Prohibited Actions: Do NOT dispose of down drains. Do NOT mix with oxidizing agents or strong acids.[1][2][3]

  • Critical Hazard: Potential for Methemoglobinemia (aniline characteristic) and aquatic toxicity.[1]

Hazard Characterization & Waste Classification

To ensure regulatory compliance (RCRA/EPA) and personnel safety, we categorize this substance not merely by its CAS, but by its functional reactivity.

Structural Analog Reasoning (SAR) Profile
Functional GroupAssociated HazardOperational Implication
Primary Aniline Acute Toxicity (Oral/Dermal), Skin Sensitization, Methemoglobinemia.Zero Skin Contact: Double-gloving (Nitrile/Laminate) is mandatory.[1]
Tetrahydroindazole Irritant (Eyes/Respiratory), Potential Kinase Activity (Bioactive).[1]Respiratory Protection: Handle only in a certified fume hood.
Combined Molecule Aquatic Chronic Toxicity (Category 1 or 2).[1]Zero Discharge: All aqueous rafts must be collected as hazardous waste.[1]
Waste Stream Designation
  • RCRA Status: Non-listed (unless specific formulation applies), but exhibits Toxicity characteristics.

  • Waste Code Recommendation: Assign D001 (Ignitable, if in solvent) and manage as Hazardous Organic Waste (Non-Halogenated Base) .

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Objective: Isolate the solid to prevent dust generation and leaching.

  • Protocol:

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

    • Transfer: Inside a fume hood, transfer the solid into the jar.

    • Labeling: Affix a hazardous waste label. explicitly writing: "Hazardous Waste - Solid Organic Base - Toxic (Aniline Derivative)."

    • Secondary Containment: Place the HDPE jar into a clear, sealable secondary bag (e.g., Ziploc) before placing it in the satellite accumulation area.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Objective: Prevent exothermic reactions and accidental release.

  • Protocol:

    • Segregation: Ensure the waste stream is Basic or Neutral .[1]

      • WARNING: Do not mix with acidic waste streams (e.g., TFA/Acetic Acid solutions) without controlled neutralization, as this may generate heat or precipitate the salt form.

      • WARNING: Do not mix with oxidizers (Peroxides, Permanganates) due to the reducing nature of the aniline amine.

    • Solvent Compatibility: Collect in "Organic Waste - Non-Halogenated" carboys (unless halogenated solvents like DCM were used).[1]

    • Rinsing: Triple-rinse original glassware with a compatible solvent (e.g., Methanol).[1] Add rinsate to the waste container.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper) [4]
  • Protocol:

    • Collect all solid debris in a dedicated "Solid Hazardous Waste" bucket lined with a 6-mil polyethylene bag.[1]

    • Do NOT place in regular trash.[1] The aniline residue can leach into municipal landfills, violating environmental regulations.[1]

Spill Management Strategy

Pre-Requisite: All personnel must wear PPE (Lab coat, Safety Glasses, Double Nitrile Gloves).

Dry Spill (Powder)
  • Isolate: Evacuate non-essential personnel.

  • Dampen: Gently cover the powder with a paper towel dampened with polyethylene glycol (PEG-400) or water to prevent dust clouds.[1]

  • Scoop: Use a non-sparking scoop to lift the material.[1]

  • Clean: Wipe the surface with a mild acidic cleaner (e.g., dilute citric acid) to solubilize remaining aniline traces, followed by a soap/water wash.[1]

Wet Spill (Solution)
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[1] Avoid clay-based absorbents if the solvent is reactive.

  • Collect: Place saturated pads into a heavy-duty hazardous waste bag.

  • Decontaminate: Scrub area with detergent and water.[1]

Decision Logic: Disposal Workflow

The following diagram illustrates the critical decision nodes for disposing of CAS 21852-20-8, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance/Debris LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidCont Containerize in HDPE Jar (Double Bagged) SolidPath->SolidCont IncompCheck CRITICAL CHECK: Is stream Acidic or Oxidizing? LiquidPath->IncompCheck Final Final Disposal: High-Temp Incineration SolidCont->Final SolventCheck Solvent Type? Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Chlorinated Solvents NonHalo Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalo Non-Chlorinated Halo->Final NonHalo->Final IncompCheck->SolventCheck No (Neutral/Basic) Segregate SEGREGATE: Do NOT Mix. Use Separate 'Base' Container IncompCheck->Segregate Yes (Risk of Reaction) Segregate->Final Combine Combine in Organic Waste

Caption: Operational decision tree for segregating 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline waste streams to prevent chemical incompatibility.

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217355 (Aniline derivatives).[1] Retrieved from .[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline).[1] 29 CFR 1910.1000.[1] Retrieved from .[1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Aniline (Generic Reference for Functional Group Hazards).[1] Retrieved from .[1]

Disclaimer: This guide is based on structural analog reasoning and standard chemical hygiene practices. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before disposal.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.